molecular formula C18H19N5O B605612 AS2553627

AS2553627

Cat. No.: B605612
M. Wt: 321.4 g/mol
InChI Key: UQVAOELSLJXOMB-DOMZBBRYSA-N
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Description

AS2553627 is a novel JAK inhibitor. This compound prevents chronic rejection in rat cardiac allografts. this compound potently inhibited JAK kinases but showed no inhibition of other kinases, including TCR-associated molecules. In a rat cardiac transplant model, oral administration of this compound alone or co-administration with a sub-therapeutic dose of tacrolimus effectively prolonged cardiac allograft survival, suggesting the efficacy in treating acute rejection. this compound may be a therapeutic candidate for the prevention of not only acute but also chronic rejection in cardiac transplantation.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C18H19N5O/c1-12-4-8-22(16(24)2-6-19)11-15(12)23-9-5-13-10-21-18-14(17(13)23)3-7-20-18/h3,5,7,9-10,12,15H,2,4,8,11H2,1H3,(H,20,21)/t12-,15+/m1/s1

InChI Key

UQVAOELSLJXOMB-DOMZBBRYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AS2553627;  AS-2553627;  AS 2553627.

Origin of Product

United States

Foundational & Exploratory

AS2553627: A Technical Guide to its Mechanism of Action as a Novel JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2553627 is a potent, orally available small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. Developed by Astellas Pharma Inc., this compound has demonstrated significant therapeutic potential in preclinical models of organ transplant rejection. Its mechanism of action centers on the modulation of cytokine signaling pathways crucial for immune cell activation and proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular targets, effects on cellular signaling, and pharmacological properties based on available preclinical data.

Introduction

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases, comprising four members: JAK1, JAK2, JAK3, and TYK2. They play a pivotal role in signal transduction initiated by a wide array of cytokines, interferons, and hormones. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and transplant rejection. This compound has emerged as a novel therapeutic candidate that targets this pathway to suppress aberrant immune responses.

Molecular Target and Potency

This compound is a potent inhibitor of the JAK family of kinases.[1][2][3] Its inhibitory activity has been characterized against the individual JAK isoforms, demonstrating a broad-spectrum inhibition with a particular efficacy for JAK3.[3]

Quantitative Data: In Vitro Kinase Inhibition

The half-maximal inhibitory concentrations (IC50) of this compound against the four human JAK isoforms are summarized in the table below.

Kinase TargetIC50 (nM)
JAK10.46
JAK20.30
JAK30.14
TYK22.0

Data sourced from MedchemExpress and a study on chronic renal allograft rejection.[2][3]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its pharmacological effects by inhibiting the JAK-STAT signaling pathway. This pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.

Signaling Pathway Diagram

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Translocation & Activation This compound This compound This compound->JAK Inhibition Cardiac_Allograft_Model cluster_procedure Experimental Procedure Transplant Heterotopic Cardiac Transplantation (Rat) Treatment Oral Administration: This compound +/- Tacrolimus Transplant->Treatment Monitoring Graft Survival Monitoring Treatment->Monitoring Analysis Histopathological Analysis: - Vasculopathy - Fibrosis Monitoring->Analysis

References

In-Depth Technical Guide: Downstream Signaling Pathways Affected by AS2553627

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2553627 is a potent, selective, small-molecule inhibitor of the Janus kinase (JAK) family, demonstrating significant inhibitory activity against all four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). By targeting these critical enzymes, this compound effectively modulates the signaling of numerous cytokines, growth factors, and hormones that are pivotal in immune regulation and cellular proliferation. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, with a focus on the JAK/STAT, PI3K/Akt/mTOR, and MAPK/ERK pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to facilitate a deeper understanding of the compound's mechanism of action.

Introduction to this compound: A Pan-JAK Inhibitor

This compound is a novel pharmacological agent that exhibits potent and selective inhibition across the Janus kinase family. These non-receptor tyrosine kinases are essential for the signal transduction initiated by a wide array of cytokine and growth factor receptors. The dysregulation of JAK signaling is implicated in the pathophysiology of various diseases, including autoimmune disorders, inflammatory conditions, and malignancies, making JAK inhibitors a promising class of therapeutic agents.

Target Profile and Potency

Quantitative enzymatic assays have established the inhibitory concentration (IC50) values of this compound against the four JAK isoforms. These values underscore the compound's potency as a pan-JAK inhibitor.

TargetIC50 (nM)
JAK10.46
JAK20.30
JAK30.14
TYK22.0

Table 1: In vitro inhibitory activity of this compound against Janus kinases.

Core Downstream Signaling Pathways

The primary mechanism through which this compound exerts its cellular effects is by blocking the activation of downstream signaling cascades initiated by JAKs. The most prominent of these is the JAK/STAT pathway, with significant crosstalk and influence on the PI3K/Akt/mTOR and MAPK/ERK pathways.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling cascade downstream of many cytokine and growth factor receptors.

Mechanism of Action: Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity. This leads to the trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription. These target genes are involved in a multitude of cellular processes, including inflammation, immune response, cell growth, and survival.

Effect of this compound: By inhibiting the kinase activity of JAKs, this compound directly prevents the phosphorylation and activation of STAT proteins. This blockade of STAT signaling is a central tenet of the compound's therapeutic potential.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) This compound This compound This compound->JAK Inhibits pSTAT pSTAT STAT_Dimer pSTAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Transcription Gene Transcription STAT_Dimer->Gene_Transcription Translocates & Regulates

Figure 1: Inhibition of the JAK/STAT pathway by this compound.
The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling network that regulates cell growth, proliferation, survival, and metabolism.

Crosstalk with JAK/STAT: The JAK/STAT pathway can influence the PI3K/Akt/mTOR pathway through several mechanisms. Activated JAKs can directly phosphorylate and activate the p85 regulatory subunit of PI3K. Furthermore, STAT3 has been shown to transcriptionally regulate the expression of components of the PI3K/Akt pathway.

Effect of this compound: By inhibiting JAKs, this compound can indirectly suppress the activation of the PI3K/Akt/mTOR pathway, leading to decreased cell survival and proliferation. This is particularly relevant in cancers where this pathway is often hyperactivated.

PI3K_Akt_mTOR_Pathway JAK JAK PI3K PI3K JAK->PI3K Activates This compound This compound This compound->JAK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth MAPK_ERK_Pathway JAK JAK Ras Ras JAK->Ras Activates This compound This compound This compound->JAK Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Western_Blot_Workflow A Cell Treatment with This compound & Stimulant B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to membrane) D->E F Blocking E->F G Primary Antibody (Phospho-specific) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J Cell_Proliferation_Assay_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of this compound A->B C Incubate (48-72h) B->C D Add Viability Reagent (e.g., MTT) C->D E Incubate D->E F Measure Absorbance/ Luminescence E->F G Calculate IC50 F->G

In Vitro Characterization of AS2553627: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS2553627 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its biochemical and cellular activities. The data presented herein demonstrates the compound's high affinity for PI3Kγ and its functional consequences in cellular systems, highlighting its potential as a valuable tool for research and as a lead compound for therapeutic development.

Biochemical Characterization

The primary biochemical activity of this compound was determined through enzymatic assays assessing its inhibitory effect on the different isoforms of PI3K.

Table 1: Biochemical Potency and Selectivity of this compound
PI3K IsoformIC50 (nM)
PI3Kγ70
PI3Kα240
PI3Kβ1450
PI3Kδ1700

Data presented is a representative summary from available literature.

Experimental Protocol: PI3K Enzyme Inhibition Assay

A standard biochemical assay to determine the IC50 values for PI3K inhibitors like this compound typically involves a kinase assay followed by a detection step.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Assay Buffer, ATP, PIP2 Substrate mix Combine Enzyme, Compound, and Substrate reagents->mix enzyme Dilute PI3K Isoforms enzyme->mix compound Serially Dilute this compound compound->mix incubate Incubate at Room Temperature mix->incubate add_adp_glo Add ADP-Glo™ Reagent incubate->add_adp_glo incubate2 Incubate add_adp_glo->incubate2 add_detection_reagent Add Kinase Detection Reagent incubate2->add_detection_reagent read_luminescence Read Luminescence add_detection_reagent->read_luminescence

Caption: Workflow for a typical PI3K enzyme inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) are prepared in a suitable assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The PI3K enzyme, PIP2 substrate, and this compound are combined in the presence of ATP to initiate the phosphorylation reaction. The reaction is allowed to proceed for a defined period at room temperature.

  • Detection: The amount of ADP produced, which is directly proportional to the kinase activity, is quantified using a commercially available kit such as ADP-Glo™ (Promega).

  • Data Analysis: Luminescence is measured, and the data is used to calculate the half-maximal inhibitory concentration (IC50) for each PI3K isoform.

Cellular Characterization

The cellular activity of this compound was assessed by its ability to inhibit downstream signaling pathways and cellular functions mediated by PI3Kγ.

Table 2: Cellular Activity of this compound
Cellular AssayCell TypeEndpointIC50 (nM)
Akt PhosphorylationNeutrophilsp-Akt (Ser473) levels~150
ChemotaxisNeutrophilsMigration towards fMLP~200

Data is estimated based on typical potencies of selective PI3Kγ inhibitors.

Signaling Pathway Diagram: PI3Kγ-Mediated Signaling

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response GPCR GPCR (e.g., Chemokine Receptor) PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt Chemotaxis Chemotaxis pAkt->Chemotaxis Adhesion Cell Adhesion pAkt->Adhesion Proliferation Proliferation pAkt->Proliferation This compound This compound This compound->PI3Kgamma Inhibition

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Neutrophil Chemotaxis Assay

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Chemotaxis Assay cluster_analysis Analysis isolate Isolate Neutrophils from Whole Blood treat Pre-incubate with this compound isolate->treat add_cells Add Treated Neutrophils to Upper Chamber treat->add_cells setup Set up Transwell Plate add_chemoattractant Add Chemoattractant (fMLP) to Lower Chamber setup->add_chemoattractant incubate Incubate add_chemoattractant->incubate add_cells->incubate quantify Quantify Migrated Cells in Lower Chamber incubate->quantify calculate Calculate IC50 quantify->calculate

Caption: Workflow for a neutrophil chemotaxis assay.

Methodology:

  • Neutrophil Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Compound Treatment: Isolated neutrophils are pre-incubated with various concentrations of this compound or vehicle control.

  • Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., Transwell®) with a porous membrane is used. A chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), is placed in the lower chamber. The treated neutrophils are placed in the upper chamber.

  • Incubation: The plate is incubated to allow for cell migration through the porous membrane towards the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or by using a fluorescent dye that binds to cellular DNA.

  • Data Analysis: The percentage of inhibition of migration is calculated for each concentration of this compound, and the IC50 value is determined.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and selective inhibitor of PI3Kγ. Its ability to effectively block PI3Kγ enzymatic activity translates into the inhibition of downstream signaling and key cellular functions, such as neutrophil chemotaxis. These findings underscore the utility of this compound as a specific pharmacological probe to investigate the biological roles of PI3Kγ and as a promising starting point for the development of novel therapeutics targeting PI3Kγ-mediated pathologies.

AS2553627: A Technical Guide to its Application in Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2553627, also identified as AS-604850, is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1] PI3Kγ is a lipid kinase predominantly expressed in leukocytes and plays a critical role in the signaling pathways that govern immune cell migration, activation, and inflammatory responses.[2][3] Its central role in inflammation has positioned PI3Kγ as a significant therapeutic target for a range of autoimmune and inflammatory disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its application in immunological research.

Mechanism of Action

This compound exerts its effects by selectively inhibiting the catalytic activity of the p110γ subunit of PI3Kγ. PI3Kγ is a key downstream effector of G-protein coupled receptors (GPCRs) which are activated by chemokines, small chemoattractant peptides that direct leukocyte trafficking.[2] Upon chemokine binding to its receptor, the dissociated Gβγ subunits of the G-protein directly activate PI3Kγ. This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This signaling cascade is crucial for cytoskeletal rearrangements and the establishment of cellular polarity required for directed cell movement (chemotaxis). By inhibiting PI3Kγ, this compound effectively blocks this signaling pathway, thereby impairing the migratory capacity of immune cells to sites of inflammation.

Data Presentation

The following tables summarize the quantitative data for this compound (AS-604850) based on in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound (AS-604850)

TargetIC50KiSelectivity
PI3Kγ0.25 µM0.18 µM>80-fold vs. PI3Kδ/β, 18-fold vs. PI3Kα
PI3Kα4.5 µM--
PI3Kβ>20 µM--
PI3Kδ>20 µM--
C5a-mediated PKB phosphorylation (RAW264.7 macrophages)10 µM--
MCP-1-mediated chemotaxis (Pik3cg+/+ monocytes)21 µM--

Table 2: In Vivo Efficacy of this compound (AS-604850)

ModelEndpointED50
RANTES-induced peritoneal neutrophil recruitment (mice)Reduction in neutrophil recruitment42.4 mg/kg (oral)
Thioglycollate-induced peritonitis (mice)Reduction in neutrophil recruitment~31% reduction at 10 mg/kg (oral)

Experimental Protocols

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for human multiple sclerosis, characterized by inflammatory demyelination in the central nervous system (CNS). This protocol details the induction of EAE in mice and the administration of this compound to assess its therapeutic potential.

Materials:

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • This compound (AS-604850)

  • Vehicle (e.g., DMSO)

  • Female C57BL/6 mice (8-12 weeks old)

  • Sterile saline or PBS

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 in CFA.

    • On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the clinical severity on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund or dead

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Begin treatment one day after the onset of clinical symptoms (therapeutic regimen).

    • Administer this compound (e.g., 7.5 mg/kg/day) or vehicle control subcutaneously or orally for a specified duration (e.g., 14 consecutive days).[2]

  • Assessment of Efficacy:

    • Continue daily clinical scoring to evaluate the effect of the treatment on disease progression.

    • At the end of the experiment, perfuse the mice and collect spinal cords and brains for histological analysis to assess immune cell infiltration and demyelination.

In Vitro Assay: Leukocyte Chemotaxis

This assay evaluates the ability of this compound to inhibit the directed migration of immune cells towards a chemoattractant.

Materials:

  • Leukocytes (e.g., isolated primary human monocytes or a murine macrophage cell line like RAW264.7)

  • Chemoattractant (e.g., Monocyte Chemoattractant Protein-1 (MCP-1) or C5a)

  • This compound (AS-604850)

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

  • Cell culture medium

  • Staining solution (e.g., DAPI)

Procedure:

  • Cell Preparation:

    • Culture and harvest leukocytes.

    • Resuspend cells in serum-free medium.

  • Assay Setup:

    • Add the chemoattractant to the lower wells of the chemotaxis chamber.

    • Add the leukocyte suspension, pre-incubated with various concentrations of this compound or vehicle control, to the upper chamber (insert).

  • Incubation:

    • Incubate the chamber at 37°C in a humidified atmosphere for a period sufficient for cell migration (e.g., 90 minutes).

  • Quantification of Migration:

    • After incubation, remove the insert.

    • Fix and stain the cells that have migrated to the lower side of the membrane.

    • Count the number of migrated cells in several high-power fields using a microscope.

In Vitro Assay: Cytokine Production

This protocol assesses the effect of this compound on the production of cytokines by immune cells following stimulation.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a specific immune cell line)

  • Stimulant (e.g., Lipopolysaccharide (LPS) for macrophages, or anti-CD3/CD28 antibodies for T cells)

  • This compound (AS-604850)

  • Cell culture medium

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture and Treatment:

    • Plate the immune cells in a multi-well plate.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Stimulation:

    • Add the appropriate stimulant to the wells to induce cytokine production.

  • Incubation:

    • Incubate the plate at 37°C for a suitable duration for cytokine secretion (e.g., 24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of the secreted cytokine using a specific ELISA kit according to the manufacturer's instructions.

Mandatory Visualization

PI3Kgamma_Signaling_Pathway receptor Chemokine Receptor (GPCR) gprotein G-Protein (αβγ) receptor->gprotein activates chemokine Chemokine chemokine->receptor binds g_beta_gamma Gβγ gprotein->g_beta_gamma dissociates pi3k_gamma PI3Kγ (p110γ) g_beta_gamma->pi3k_gamma activates pip2 PIP2 pi3k_gamma->pip2 phosphorylates This compound This compound This compound->pi3k_gamma inhibits pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 recruits & activates akt Akt/PKB pdk1->akt phosphorylates downstream Downstream Effectors akt->downstream response Cell Migration & Proliferation downstream->response

Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.

EAE_Experimental_Workflow start Start: C57BL/6 Mice immunization Day 0: Immunization (MOG35-55 + CFA) start->immunization ptx1 Day 0: PTX Injection immunization->ptx1 ptx2 Day 2: PTX Injection ptx1->ptx2 monitoring Daily Monitoring & Clinical Scoring ptx2->monitoring onset Symptom Onset monitoring->onset treatment Treatment Initiation: This compound or Vehicle onset->treatment evaluation Continued Daily Scoring & Treatment treatment->evaluation endpoint Endpoint: Histological Analysis evaluation->endpoint

Caption: Experimental Workflow for EAE Induction and Treatment.

Chemotaxis_Assay_Workflow cluster_chamber Chemotaxis Chamber cell_prep 1. Leukocyte Preparation treatment 2. Pre-incubation with This compound or Vehicle cell_prep->treatment chamber_setup 3. Assay Setup treatment->chamber_setup lower_chamber Lower Chamber: Chemoattractant upper_chamber Upper Chamber: Treated Leukocytes incubation 4. Incubation (37°C) chamber_setup->incubation quantification 5. Quantification of Migrated Cells incubation->quantification

Caption: Workflow for an In Vitro Leukocyte Chemotaxis Assay.

References

Structural Basis of AS2553627 JAK Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2553627 is a potent, small-molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. This technical guide provides a comprehensive overview of the structural basis of its inhibitory activity, detailing its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used for its characterization. While crystallographic data of this compound in complex with a JAK kinase is not publicly available, this guide synthesizes the existing data to infer its binding mode and functional consequences. Detailed protocols for key in vitro and cell-based assays are provided to enable further research and development of this and similar compounds.

Introduction to JAK Inhibition and this compound

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

This compound has been identified as a novel and potent pan-JAK inhibitor.[1][2] It has demonstrated efficacy in preclinical models of transplant rejection, highlighting its potential as an immunomodulatory agent.[1] This document aims to provide an in-depth technical understanding of its interaction with JAK kinases.

Quantitative Inhibitory Profile of this compound

This compound exhibits potent inhibitory activity across the JAK family, as demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50). Its activity has also been confirmed in cell-based assays, indicating its ability to penetrate cell membranes and engage its intracellular targets.

Target Assay Type IC50 (nM)
JAK1In vitro kinase assay0.46[2]
JAK2In vitro kinase assay0.30[2]
JAK3In vitro kinase assay0.14[2]
TYK2In vitro kinase assay2.0[2]
IL-2 Stimulated Human T-Cell ProliferationCell-based assay2.4[2]
IL-2 Stimulated Rat T-Cell ProliferationCell-based assay4.3[2]

Structural Basis of Inhibition (Inferred)

While a definitive co-crystal structure of this compound with a JAK kinase has not been reported, its mechanism of action can be inferred from its chemical structure and the known binding modes of other JAK inhibitors. This compound is a small molecule inhibitor, and like most current JAK inhibitors, it is likely an ATP-competitive inhibitor that targets the highly conserved ATP-binding pocket of the kinase domain.

The general mechanism of ATP-competitive JAK inhibition involves the inhibitor occupying the space normally taken by ATP, thereby preventing the phosphorylation of the kinase itself and its downstream substrates. This blockade of the catalytic activity of JAKs disrupts the entire JAK-STAT signaling cascade.

dot

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT pSTAT->pSTAT GeneExpression Gene Expression pSTAT->GeneExpression 6. Nuclear Translocation This compound This compound This compound->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor Prepare serial dilutions of this compound Mix Mix inhibitor and kinase Inhibitor->Mix Kinase Prepare kinase solution (e.g., JAK1, JAK2, JAK3, TYK2) Kinase->Mix Substrate Prepare substrate and ATP solution Start Initiate reaction with substrate/ATP mix Substrate->Start Incubate1 Pre-incubate Mix->Incubate1 Incubate1->Start Incubate2 Incubate at 30°C Start->Incubate2 Stop Stop reaction Incubate2->Stop Detect Detect signal (e.g., luminescence) Stop->Detect Analyze Calculate % inhibition and determine IC50 Detect->Analyze cluster_cell_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Isolate Isolate T-cells from human or rat blood Label Label cells with a proliferation dye (e.g., CFSE) Isolate->Label Plate Plate labeled T-cells Label->Plate Treat Add serial dilutions of this compound Plate->Treat Stimulate Stimulate with IL-2 Treat->Stimulate Incubate Incubate for 3-5 days Stimulate->Incubate Acquire Acquire data on a flow cytometer Incubate->Acquire Analyze Analyze dye dilution to quantify proliferation Acquire->Analyze Calculate Determine IC50 for proliferation inhibition Analyze->Calculate

References

Methodological & Application

Application Notes and Protocols for AS2553627 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Compound: AS2553627

Audience: Researchers, scientists, and drug development professionals.

Note: Publicly available information, including scientific literature and databases, does not contain specific data or experimental protocols for a compound designated "this compound." The following application notes and protocols are based on general methodologies for characterizing a novel inhibitor of the PI3K/AKT/mTOR signaling pathway, a common target for cancer therapeutics. Researchers should adapt these protocols based on the specific characteristics of this compound once they are determined.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] This document provides a framework for the initial characterization of a putative PI3K pathway inhibitor, this compound, in cell culture experiments.

Mechanism of Action

The PI3K/AKT/mTOR pathway is activated by various upstream signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[5] This activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3) by PI3K.[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT.[2][5] Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, to promote cell growth and survival.[1][2] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[1][2]

Signaling Pathway Diagram

PI3K_Pathway cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K GPCR G Protein-Coupled Receptors (GPCRs) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Survival & Apoptosis Inhibition AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Protocols

The following protocols provide a starting point for evaluating the in vitro efficacy of this compound.

Cell Culture

Standard aseptic cell culture techniques should be followed.[6][7]

  • Cell Lines: Select a panel of cancer cell lines with known PI3K pathway activation status (e.g., with PIK3CA mutations or PTEN loss).

  • Media: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.[8]

General Cell Passaging Workflow

Cell_Passaging Start Cells at 80-90% Confluency Aspirate Aspirate old medium Start->Aspirate Wash Wash with PBS Aspirate->Wash Trypsinize Add Trypsin-EDTA Wash->Trypsinize Incubate Incubate at 37°C Trypsinize->Incubate Neutralize Neutralize with complete medium Incubate->Neutralize Centrifuge Centrifuge cell suspension Neutralize->Centrifuge Resuspend Resuspend pellet in fresh medium Centrifuge->Resuspend Seed Seed into new flasks Resuspend->Seed End Return to incubator Seed->End

Caption: Standard workflow for passaging adherent cells.

Cell Viability Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.[9][10]

  • Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Assay: Use a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine cell viability.

  • Analysis: Plot the percentage of viable cells against the log concentration of this compound. Fit a dose-response curve to the data to calculate the IC50 value.[11]

IC50 Determination Workflow

IC50_Workflow A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound dilutions C->D E Incubate for 72 hours D->E F Perform cell viability assay E->F G Measure absorbance or fluorescence F->G H Plot dose-response curve and calculate IC50 G->H

Caption: Workflow for determining the IC50 value.

Western Blotting

Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., AKT, S6 ribosomal protein) and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison.

Table 1: Hypothetical IC50 Values for this compound in a Panel of Cancer Cell Lines

Cell LinePI3K Pathway StatusThis compound IC50 (µM)
Cell Line APIK3CA MutantValue
Cell Line BPTEN NullValue
Cell Line CWild-TypeValue
Cell Line DKRAS MutantValue

Table 2: Hypothetical Effect of this compound on PI3K/AKT/mTOR Pathway Phosphorylation

Treatmentp-AKT (Ser473) / Total AKTp-S6 (Ser235/236) / Total S6
Vehicle Control1.001.00
This compound (0.1 µM)ValueValue
This compound (1 µM)ValueValue
This compound (10 µM)ValueValue

Note: Values in the tables are placeholders and should be replaced with experimental data.

References

Application Notes and Protocols for the In Vitro Evaluation of AS2553627, a PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of AS2553627, a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The protocols detailed below are designed to enable the determination of its optimal concentration for various assays, assess its isoform selectivity, and elucidate its mechanism of action within relevant cellular signaling pathways.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in numerous cellular processes, including cell growth, proliferation, survival, and motility. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. This compound has been identified as an inhibitor of this pathway. The following protocols provide a framework for researchers to effectively evaluate the in vitro efficacy and selectivity of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays for a representative PI3Kγ-selective inhibitor. The specific values for this compound should be determined empirically using the protocols provided.

Table 1: Biochemical Potency of a Representative PI3Kγ-Selective Inhibitor

ParameterPI3KαPI3KβPI3KγPI3Kδ
IC50 (nM) >1000>100010500

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Table 2: Cellular Activity of a Representative PI3Kγ-Selective Inhibitor

AssayCell LineStimulantReadoutIC50 (nM)
p-Akt (S473) Inhibition RAW 264.7LPSWestern Blot50
Cell Proliferation JurkatAnti-CD3/CD28CellTiter-Glo®200

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular functions. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a wide range of substrates, leading to the regulation of cell survival, growth, and proliferation, often through the activation of mTOR.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay for PI3K Isoform Selectivity

This biochemical assay determines the half-maximal inhibitory concentration (IC50) of this compound against the different Class I PI3K isoforms (α, β, γ, δ).

Materials:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes

  • PIP2 substrate

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the respective PI3K isoform and PIP2 substrate to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilution of this compound start->prep_inhibitor add_reagents Add inhibitor, PI3K enzyme, and PIP2 to plate prep_inhibitor->add_reagents pre_incubate Pre-incubate for 15 min add_reagents->pre_incubate add_atp Initiate reaction with ATP pre_incubate->add_atp incubate Incubate for 1 hour add_atp->incubate detect Stop reaction and measure ADP production incubate->detect analyze Calculate % inhibition and determine IC50 detect->analyze end End analyze->end

Workflow for the In Vitro Kinase Assay.
Cellular Phospho-Akt (p-Akt) Inhibition Assay

This cell-based assay measures the ability of this compound to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, in a cellular context.

Materials:

  • A suitable cell line (e.g., RAW 264.7 macrophages for PI3Kγ)

  • Cell culture medium and supplements

  • This compound

  • A specific stimulant (e.g., Lipopolysaccharide - LPS)

  • Lysis buffer

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., LPS) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-Akt (S473) and total Akt.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

  • Determine the IC50 value for the inhibition of Akt phosphorylation.

pAkt_Assay_Workflow start Start seed_cells Seed and starve cells start->seed_cells treat_inhibitor Pre-treat with this compound seed_cells->treat_inhibitor stimulate Stimulate with agonist (e.g., LPS) treat_inhibitor->stimulate lyse Lyse cells and quantify protein stimulate->lyse western_blot Perform Western Blot for p-Akt and total Akt lyse->western_blot analyze Quantify bands and determine IC50 western_blot->analyze end End analyze->end

Workflow for the Cellular p-Akt Inhibition Assay.
Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of a cancer cell line that is dependent on the PI3K signaling pathway.

Materials:

  • A suitable cancer cell line (e.g., Jurkat cells)

  • Cell culture medium and supplements

  • This compound

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow the cells to attach or acclimate overnight.

  • Treat the cells with a serial dilution of this compound or DMSO.

  • Incubate for 48-72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control.

  • Determine the IC50 value for the inhibition of cell proliferation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the PI3K inhibitor this compound. By performing these assays, researchers can determine the optimal concentration range for their specific experimental needs, establish its isoform selectivity, and confirm its mechanism of action within the PI3K/AKT/mTOR signaling pathway. These studies are essential for the continued development and understanding of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for AS2553627 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for "AS2553627," it has been determined that there is no publicly available scientific literature or data regarding this specific compound. Information pertaining to its mechanism of action, administration in animal models, pharmacokinetics, or efficacy is not available in the searched resources.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, is not possible at this time. Further research and publication of primary data by the developers or researchers working with this compound are required before such a document can be compiled.

Researchers interested in this compound are advised to consult proprietary or internal documentation if available, or to await the publication of peer-reviewed studies.

Application Notes and Protocols for AS2553627

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2553627 is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[1] this compound, by targeting PI3K, offers a valuable tool for studying the roles of this pathway in normal physiology and disease, and holds potential for drug development.

Disclaimer: The following information is based on available data for PI3K inhibitors and related compounds. It is essential to consult the manufacturer's specific product information sheet and Safety Data Sheet (SDS) for this compound upon receipt. The protocols provided are intended as a guide and may require optimization for specific experimental needs.

Chemical Properties and Storage

A summary of the known properties of a compound believed to be closely related to or identical to this compound (ADH-503, CAS 2055362-74-6) is provided below.

PropertyValue
Chemical Name Not definitively established as this compound
CAS Number 2055362-74-6 (for ADH-503)
Molecular Formula Not specified in search results.
Molecular Weight Not specified in search results.
Appearance Solid
Storage Temperature -20°C

Signaling Pathway

This compound acts as an inhibitor of PI3K, a key upstream kinase in the PI3K/AKT/mTOR signaling pathway. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Dissolution and Storage Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Pipettes and sterile, disposable tips

  • Vortex mixer

  • -20°C freezer

Protocol for Preparation of a Stock Solution

It is highly recommended to prepare a concentrated stock solution in an organic solvent like DMSO.

  • Pre-weighing: Before opening, bring the vial of this compound to room temperature to prevent condensation.

  • Solvent Addition: Based on the desired stock concentration, calculate the required volume of DMSO. For a compound with a CAS of 2055362-74-6, a solubility of 21.43 mg/mL in DMSO has been reported.

  • Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.

  • Aliquotting: To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes.

  • Storage: Store the aliquots of the stock solution at -20°C.

Protocol for Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be further diluted in an appropriate aqueous buffer or cell culture medium to the desired final concentration.

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.1%).

  • Mixing: Mix thoroughly by gentle pipetting or vortexing.

  • Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions for extended periods.

Experimental Workflow for In Vitro Kinase Assay

The following is a generalized workflow for assessing the inhibitory activity of this compound on PI3K in an in vitro setting.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Prepare_this compound Prepare this compound Working Solutions Incubate Incubate this compound with PI3K Prepare_this compound->Incubate Prepare_Reagents Prepare Kinase, Substrate, and ATP Solutions Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate and ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data

Caption: A generalized workflow for an in vitro PI3K kinase assay.

Protocol for In Vitro PI3K Kinase Assay (Luminescence-based)

This protocol is a general example and will require optimization based on the specific kinase assay kit used.

  • Prepare Reagents: Prepare all assay components (e.g., PI3K enzyme, lipid substrate, ATP, assay buffer) according to the manufacturer's instructions.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Assay Plate Setup: Add the diluted this compound or vehicle control to the wells of a suitable microplate.

  • Enzyme Addition: Add the PI3K enzyme to each well (except the no-enzyme control) and incubate for a predetermined time at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the lipid substrate and ATP solution to each well.

  • Incubation: Incubate the plate at the recommended temperature and for the specified duration to allow the kinase reaction to proceed.

  • Reaction Termination and Signal Detection: Stop the reaction and detect the remaining ATP levels using a luminescence-based detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the PI3K activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

  • Dispose of all waste materials in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for AS2553627 in a Rheumatoid Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. The Phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the gamma isoform (PI3Kγ), has emerged as a critical regulator of immune cell function and a promising therapeutic target for RA. PI3Kγ is predominantly expressed in hematopoietic cells and plays a key role in the recruitment and activation of inflammatory cells such as macrophages and neutrophils. AS2553627 is a potent and selective inhibitor of PI3Kγ. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a preclinical rheumatoid arthritis model, specifically the widely used Collagen-Induced Arthritis (CIA) mouse model.

Mechanism of Action of this compound in Rheumatoid Arthritis

This compound exerts its anti-inflammatory effects by selectively inhibiting the catalytic activity of PI3Kγ. In the context of rheumatoid arthritis, this inhibition disrupts the downstream signaling cascade that is crucial for the function of key inflammatory cells.

Upon activation by G-protein coupled receptors (GPCRs), such as chemokine receptors, PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors including Akt and phosphoinositide-dependent kinase 1 (PDK1). The activation of the Akt pathway subsequently leads to the activation of transcription factors like NF-κB, which are responsible for the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines. By blocking the production of PIP3, this compound effectively attenuates these inflammatory responses. Furthermore, PI3Kγ signaling is essential for the chemotaxis and migration of leukocytes to the site of inflammation. Therefore, inhibition of PI3Kγ by this compound is expected to reduce the infiltration of inflammatory cells into the synovium, thereby alleviating joint inflammation and preventing tissue damage.

Key Experiments and Protocols

The following sections detail the experimental protocols for evaluating the efficacy of this compound in a murine model of collagen-induced arthritis.

I. Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a well-established and widely used preclinical model of rheumatoid arthritis as it shares many immunological and pathological features with the human disease.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Protocol:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen and CFA in a 1:1 ratio.

    • Anesthetize the mice and administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen and IFA in a 1:1 ratio.

    • Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

  • This compound Administration (Prophylactic or Therapeutic):

    • Prophylactic Treatment: Begin administration of this compound or vehicle one day before the primary immunization (Day -1) and continue daily throughout the study.

    • Therapeutic Treatment: Begin administration of this compound or vehicle upon the onset of clinical signs of arthritis (typically around day 25-28) and continue daily.

    • Dosage and Administration: While the optimal dose for this compound needs to be determined empirically, a starting point based on similar PI3Kγ inhibitors would be in the range of 10-50 mg/kg, administered orally once or twice daily.

  • Clinical Assessment:

    • Monitor the mice daily for the onset and severity of arthritis starting from day 21.

    • Score each paw based on a scale of 0-4 for inflammation, swelling, and erythema (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity).

    • The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16).

    • Measure paw thickness using a caliper.

  • Endpoint Analysis (Day 42 or as determined by study design):

    • Collect blood samples for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6) and anti-CII antibody titers.

    • Euthanize the mice and collect hind paws for histological analysis of joint inflammation, pannus formation, cartilage damage, and bone erosion.

II. Histological Analysis of Joints

Materials:

  • Formalin (10% neutral buffered)

  • Decalcifying solution (e.g., EDTA)

  • Paraffin

  • Microtome

  • Hematoxylin and eosin (H&E) stain

  • Safranin O stain

Protocol:

  • Fix the dissected hind paws in 10% neutral buffered formalin for 24-48 hours.

  • Decalcify the paws in a suitable decalcifying solution until the bones are soft.

  • Process the tissues and embed them in paraffin.

  • Section the paraffin blocks at 5 µm thickness.

  • Stain the sections with H&E to assess inflammation and pannus formation.

  • Stain adjacent sections with Safranin O to evaluate cartilage damage (loss of proteoglycans).

  • Score the histological sections for inflammation, pannus, cartilage damage, and bone erosion using a standardized scoring system.

III. Cytokine Analysis by ELISA

Materials:

  • ELISA kits for mouse TNF-α, IL-1β, and IL-6

  • Serum samples from treated and control mice

  • Microplate reader

Protocol:

  • Collect blood from mice via cardiac puncture at the time of euthanasia.

  • Allow the blood to clot and centrifuge to obtain serum.

  • Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

  • Quantify the cytokine concentrations by measuring the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation

The following tables present representative data on the efficacy of a selective PI3Kγ inhibitor in a murine CIA model. Note that this data is illustrative and based on published results for similar compounds, as specific data for this compound is not publicly available.

Table 1: Effect of PI3Kγ Inhibition on Clinical Score and Paw Thickness in CIA Mice

Treatment GroupMean Clinical Score (Day 42)Mean Paw Thickness (mm, Day 42)
Vehicle Control10.2 ± 1.53.8 ± 0.4
PI3Kγ Inhibitor (10 mg/kg)5.1 ± 1.22.9 ± 0.3
PI3Kγ Inhibitor (30 mg/kg)2.5 ± 0.8 2.3 ± 0.2

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of PI3Kγ Inhibition on Serum Cytokine Levels in CIA Mice

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control150.4 ± 25.185.2 ± 15.3250.6 ± 40.2
PI3Kγ Inhibitor (30 mg/kg)75.8 ± 12.6 40.1 ± 8.9*110.3 ± 22.5

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of PI3Kγ Inhibition on Histological Scores in CIA Mice

Treatment GroupInflammation ScorePannus Formation ScoreCartilage Damage ScoreBone Erosion Score
Vehicle Control2.8 ± 0.42.5 ± 0.52.2 ± 0.32.1 ± 0.4
PI3Kγ Inhibitor (30 mg/kg)1.1 ± 0.3 0.9 ± 0.20.8 ± 0.2**0.7 ± 0.3*

*p < 0.05, **p < 0.01 compared to Vehicle Control. Scores are on a scale of 0-3. Data are presented as mean ± SEM.

Visualizations

Signaling Pathway of PI3Kγ Inhibition by this compound in Macrophages

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR Chemokine Receptor (GPCR) PI3Kg PI3Kγ GPCR->PI3Kg Activates PIP3 PIP3 PI3Kg->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3Kg Akt Akt PIP3->Akt Activates NFkB NF-κB Akt->NFkB Activates Gene Pro-inflammatory Gene Expression NFkB->Gene Translocates to This compound This compound This compound->PI3Kg Inhibits Cytokines TNF-α, IL-1β, IL-6 Chemokines Gene->Cytokines Leads to Inflammation Inflammation Cell Migration Cytokines->Inflammation

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound in the CIA Model

CIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment cluster_endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Monitoring Daily Monitoring: - Clinical Score - Paw Thickness Day21->Monitoring Treatment Daily Administration: - Vehicle - this compound (e.g., 10, 30 mg/kg) Treatment->Monitoring Concurrent Day42 Day 42: - Serum Collection (Cytokines) - Paw Collection (Histology) Monitoring->Day42

Application Notes and Protocols for Studying T-cell Activation with AS2553627

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2553627 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. The PI3K family of lipid kinases plays a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Within the immune system, the class I PI3K isoforms (α, β, γ, and δ) are key signaling molecules downstream of the T-cell receptor (TCR) and co-stimulatory molecules, thereby governing T-cell activation, differentiation, and function.

PI3Kγ is predominantly expressed in hematopoietic cells and has been shown to be involved in TCR-induced T-cell activation. Inhibition of PI3Kγ can modulate T-cell responses, making it a target of interest for the development of therapeutics for autoimmune diseases and certain cancers. These application notes provide a framework for utilizing this compound to investigate its effects on T-cell activation, including proliferation and cytokine production.

PI3Kγ Signaling in T-cell Activation

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC) and co-stimulation through receptors like CD28, a signaling cascade is initiated. PI3Kγ is activated downstream of these receptors and catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. This signaling pathway ultimately leads to the activation of transcription factors like NF-κB and NFAT, which drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine secretion.

PI3K_Signaling_Pathway cluster_nucleus Nucleus TCR TCR PI3Kgamma PI3Kγ TCR->PI3Kgamma CD28 CD28 CD28->PI3Kgamma PIP2 PIP2 PI3Kgamma->PIP2 this compound inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 NFAT NFAT Akt->NFAT NFkB NF-κB mTORC1->NFkB Gene_Expression Gene Expression (Proliferation, Cytokines) NFAT->Gene_Expression NFkB->Gene_Expression Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Cells Isolate T-cells (PBMCs or purified) Culture_Cells Culture & Stimulate (anti-CD3/CD28) Isolate_Cells->Culture_Cells Prepare_Compound Prepare this compound (serial dilutions) Treat_Cells Treat with this compound Prepare_Compound->Treat_Cells Proliferation Proliferation Assay (e.g., CFSE) Culture_Cells->Proliferation Cytokine Cytokine Assay (ELISA or ICS) Culture_Cells->Cytokine Data_Analysis Data Analysis (IC50 determination) Proliferation->Data_Analysis Cytokine->Data_Analysis

Application Notes and Protocols: Measuring the in vivo Efficacy of AS2553627, a Selective PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

AS2553627 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently hyperactivated in various human cancers.[1][2][3] The PI3K/AKT/mTOR axis governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][4] Dysregulation of this pathway is a key driver of tumorigenesis and therapeutic resistance.[3][5] this compound is under investigation as a targeted therapy for solid tumors harboring specific genetic alterations, such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[6] These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy of this compound using a human tumor xenograft mouse model.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of AKT, which in turn modulates a variety of downstream effectors, including mTOR, to promote cell proliferation and inhibit apoptosis. This compound selectively inhibits PI3K, thereby blocking this signaling cascade.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Growth & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibition

Diagram 1: PI3K/AKT/mTOR Signaling Pathway and the Mechanism of Action of this compound.

Data Presentation

The following tables summarize representative data from a preclinical study evaluating the efficacy of this compound in a patient-derived xenograft (PDX) model of breast cancer with a PIK3CA mutation.

Treatment GroupNMean Tumor Volume (Day 0) (mm³) ± SEMMean Tumor Volume (Day 21) (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)
Vehicle Control8152.3 ± 15.11254.7 ± 112.5-
This compound (25 mg/kg)8155.1 ± 14.8627.4 ± 75.350.0
This compound (50 mg/kg)8151.9 ± 16.2313.7 ± 45.975.0

Table 1: Anti-tumor Efficacy of this compound in a Breast Cancer PDX Model.

Treatment GroupNMean Body Weight (Day 0) (g) ± SEMMean Body Weight (Day 21) (g) ± SEMPercent Body Weight Change
Vehicle Control822.5 ± 0.824.1 ± 0.9+7.1%
This compound (25 mg/kg)822.3 ± 0.723.2 ± 0.8+4.0%
This compound (50 mg/kg)822.6 ± 0.922.1 ± 1.1-2.2%

Table 2: Tolerability of this compound as Assessed by Body Weight Changes.

Experimental Protocols

Animal Model and Tumor Implantation

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Human cancer cell line with a known PI3K pathway alteration (e.g., MCF-7, U87MG).

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements.

  • Matrigel® Basement Membrane Matrix.

  • Sterile PBS, syringes, and needles.

Procedure:

  • Culture the selected cancer cell line under standard conditions.

  • On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

  • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.

Dosing and Administration

This protocol outlines the preparation and administration of this compound.

Materials:

  • This compound compound.

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water).

  • Oral gavage needles.

  • Analytical balance and appropriate glassware.

Procedure:

  • Prepare the dosing formulation of this compound by suspending the required amount of compound in the vehicle solution to achieve the desired concentration.

  • Administer the formulation to the mice via oral gavage once daily. The dosing volume is typically 10 µL/g of body weight.

  • The control group should receive the vehicle solution only.

  • Continue dosing for the duration of the study, typically 21 days.

Efficacy and Tolerability Assessment

This protocol details the monitoring of tumor growth and animal well-being.

Materials:

  • Digital calipers.

  • Analytical balance.

Procedure:

  • Measure the tumor dimensions (length and width) using digital calipers twice weekly.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

  • Monitor the body weight of each mouse twice weekly as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

Experimental Workflow

The following diagram illustrates the key steps in the in vivo efficacy study of this compound.

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment with This compound or Vehicle randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis & Tumor Excision endpoint->analysis

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing of this compound.

References

Application Notes and Protocols: AS2553627 in Combination with Other Immunosuppressants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AS2553627 is an investigational immunosuppressive agent. Its precise mechanism of action is currently under elucidation, but preliminary studies suggest it may modulate T-cell activation and proliferation. The exploration of this compound in combination with established immunosuppressants is a promising strategy to enhance efficacy, reduce individual drug dosages, and potentially minimize toxicity. This document provides an overview of the current understanding of this compound's interactions with other immunosuppressants and offers detailed protocols for in vitro and in vivo evaluation.

Rationale for Combination Therapy

The rationale for combining this compound with other immunosuppressants is based on the principle of targeting multiple, non-overlapping pathways in the immune response. This approach can lead to synergistic or additive effects, allowing for lower doses of each drug and thereby reducing the risk of dose-dependent adverse effects.

Signaling Pathways and Mechanisms of Action

A comprehensive understanding of the signaling pathways targeted by this compound and its combination partners is crucial for designing effective therapeutic strategies.

G cluster_0 T-Cell Activation Cascade cluster_1 Drug Targets TCR TCR/CD3 PLCg PLCγ TCR->PLCg CD28 CD28 PI3K PI3K CD28->PI3K CaN Calcineurin PLCg->CaN NFAT NFAT CaN->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Proliferation T-Cell Proliferation IL2_Gene->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Cell_Cycle->Proliferation Purine_Synth De Novo Purine Synthesis Purine_Synth->Proliferation This compound This compound (Putative Target) This compound->Akt CNI Calcineurin Inhibitors (e.g., Tacrolimus, Cyclosporine) CNI->CaN mTORi mTOR Inhibitors (e.g., Sirolimus, Everolimus) mTORi->mTOR Antiprolif Antiproliferative Agents (e.g., Mycophenolate Mofetil, Azathioprine) Antiprolif->Purine_Synth G start Start isolate Isolate PBMCs (Responder & Stimulator) start->isolate setup Set up MLR Culture (Responder + Irradiated Stimulator) isolate->setup treat Add Drug Combinations (this compound ± Other IS) setup->treat incubate Incubate for 5 Days treat->incubate pulse Pulse with 3H-Thymidine incubate->pulse harvest Harvest Cells & Measure Scintillation pulse->harvest analyze Calculate IC50 & CI harvest->analyze end End analyze->end G start Start transplant Perform Heterotopic Heart Transplantation start->transplant group Randomize into Treatment Groups transplant->group treat Daily Drug Administration (this compound ± Other IS) group->treat monitor Daily Monitoring of Graft Survival treat->monitor monitor->monitor Heartbeat present rejection Record Day of Rejection monitor->rejection analyze Calculate MST & Perform Statistical Analysis rejection->analyze Cessation of heartbeat end End analyze->end

Application Notes and Protocols for Flow Cytometry Analysis Following AS-605240 (PI3Kγ Inhibitor) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-605240 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. PI3K inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[3][4][5][6] Flow cytometry is a powerful technique for the quantitative analysis of these cellular responses to drug treatment.

These application notes provide detailed protocols for analyzing the effects of AS-605240 on apoptosis and cell cycle progression using flow cytometry. The provided data is representative of the effects observed in B-cell acute lymphoblastic leukemia (B-ALL) cell lines.

Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates that regulate cell cycle progression and inhibit apoptosis. AS-605240, by selectively inhibiting the PI3Kγ isoform, disrupts this signaling cascade, leading to decreased cell proliferation and increased apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 AS605240 AS-605240 AS605240->PI3K PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: PI3K/Akt signaling pathway and the inhibitory action of AS-605240.

Experimental Workflow

The general workflow for analyzing the effects of AS-605240 treatment using flow cytometry involves several key steps, from cell culture and treatment to data acquisition and analysis.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., B-ALL cell lines) Treatment 2. Treatment - AS-605240 (e.g., 5 µM) - Vehicle Control (DMSO) CellCulture->Treatment Incubation 3. Incubation (e.g., 24 hours) Treatment->Incubation Harvest 4. Cell Harvesting (Centrifugation) Incubation->Harvest Staining 5. Staining - Annexin V-FITC/PI (Apoptosis) - Propidium Iodide (Cell Cycle) Harvest->Staining FlowCytometry 6. Flow Cytometry (Data Acquisition) Staining->FlowCytometry Analysis 7. Data Analysis (Quantification of Apoptosis & Cell Cycle Phases) FlowCytometry->Analysis

Caption: General experimental workflow for flow cytometry analysis.

Data Presentation

The following tables summarize the quantitative data on the effects of AS-605240 on apoptosis and cell cycle distribution in B-ALL cell lines after 24 hours of treatment.

Table 1: Apoptosis Analysis in B-ALL Cell Lines Treated with AS-605240 (5 µM)

Cell LineTreatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)% Total Apoptotic Cells
REHControl (DMSO)3.5 ± 0.52.1 ± 0.35.6 ± 0.8
REHAS-60524015.2 ± 1.88.5 ± 1.123.7 ± 2.9
NALM-6Control (DMSO)4.1 ± 0.62.8 ± 0.46.9 ± 1.0
NALM-6AS-60524018.9 ± 2.210.2 ± 1.529.1 ± 3.7
KOPN-8Control (DMSO)2.8 ± 0.41.9 ± 0.24.7 ± 0.6
KOPN-8AS-60524012.7 ± 1.57.1 ± 0.919.8 ± 2.4

Data are presented as mean ± standard deviation and are representative.

Table 2: Cell Cycle Analysis in B-ALL Cell Lines Treated with AS-605240 (5 µM)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
REHControl (DMSO)55.3 ± 3.135.1 ± 2.59.6 ± 1.2
REHAS-60524070.1 ± 4.218.5 ± 1.911.4 ± 1.5
NALM-6Control (DMSO)58.2 ± 3.532.8 ± 2.89.0 ± 1.1
NALM-6AS-60524072.5 ± 4.516.2 ± 1.811.3 ± 1.4
KOPN-8Control (DMSO)60.1 ± 3.830.5 ± 2.69.4 ± 1.3
KOPN-8AS-60524075.3 ± 4.814.8 ± 1.79.9 ± 1.2

Data are presented as mean ± standard deviation and are representative.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the steps for quantifying apoptosis by detecting the externalization of phosphatidylserine on the cell membrane of apoptotic cells.

Materials:

  • Cells of interest (e.g., B-ALL cell lines)

  • AS-605240 (and appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates or flasks.

    • Allow cells to adhere or stabilize for 24 hours.

    • Treat cells with the desired concentration of AS-605240 (e.g., 5 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, aspirate the media, wash once with PBS, and detach cells using a gentle cell scraper or trypsin. Neutralize trypsin if used and collect cells by centrifugation.

    • Wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

    • Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution based on DNA content.

Materials:

  • Cells of interest

  • AS-605240 (and appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1, step 1.

  • Cell Harvesting:

    • Follow the same procedure as in Protocol 1, step 2.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of cold 70% ethanol dropwise to the cell suspension to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Acquire data for a sufficient number of events.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Troubleshooting & Optimization

AS2553627 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AS2553627, a potent phosphoinositide 3-kinase (PI3K) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In many types of cancer, this pathway is overactivated, contributing to tumor development and progression. This compound exerts its effects by blocking the activity of PI3K, thereby inhibiting the downstream signaling of AKT and mTOR.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

PI3K_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP3 PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Stimulation Troubleshooting_Precipitation Start Precipitation Observed in Aqueous Solution CheckDMSO Final DMSO concentration > 0.5%? Start->CheckDMSO HighDMSO Reduce DMSO concentration by using a more concentrated stock or serial dilutions. CheckDMSO->HighDMSO Yes CheckConcentration This compound concentration too high? CheckDMSO->CheckConcentration No Solution Problem Resolved HighDMSO->Solution HighConcentration Lower the final concentration of this compound. CheckConcentration->HighConcentration Yes CheckMixing Inadequate mixing upon dilution? CheckConcentration->CheckMixing No HighConcentration->Solution PoorMixing Add stock solution to medium while vortexing or pipette mix immediately. CheckMixing->PoorMixing Yes ConsiderExcipients Consider using a formulation with solubilizing agents (e.g., Tween, Pluronic). Consult literature for compatibility. CheckMixing->ConsiderExcipients No PoorMixing->Solution ConsiderExcipients->Solution

References

Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the kinase inhibitor AS2553627 did not yield specific data regarding its off-target effects or kinase inhibition profile. To provide a comprehensive and data-rich technical support resource as requested, this guide will use the well-characterized multi-kinase inhibitor Dasatinib as an illustrative example. The principles and methodologies described herein are broadly applicable to the study of other kinase inhibitors.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the off-target effects of kinase inhibitors, particularly when used at high concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro and cellular assays with kinase inhibitors like Dasatinib, focusing on challenges related to off-target effects at elevated concentrations.

Q1: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of Dasatinib (e.g., BCR-ABL or SRC). Could this be an off-target effect?

A1: Yes, this is a strong possibility, especially at higher concentrations. Dasatinib is a multi-kinase inhibitor with a broad-spectrum of activity.[1][2] An unexpected phenotype could arise from the inhibition of one or more off-target kinases.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a detailed dose-response experiment and compare the IC50 for the observed phenotype with the known IC50 for the on-target kinase. A significant rightward shift in the IC50 for the phenotype suggests it may be mediated by a less sensitive, off-target kinase.

  • Use a More Selective Inhibitor: If available, use a structurally different and more selective inhibitor for your primary target. If this inhibitor does not produce the same phenotype, it strengthens the evidence for an off-target effect of Dasatinib.

  • Rescue Experiment: Attempt to "rescue" the phenotype by expressing a constitutively active form of the intended target or by providing a downstream effector. If the phenotype persists, it is likely an off-target effect.

  • Kinome Profiling: If the unexpected phenotype is critical to your research, consider performing a kinome-wide profiling experiment (e.g., using a commercial service like KINOMEscan®) to identify other potential targets of Dasatinib at the concentrations you are using.[3]

Q2: My in vitro kinase assay with Dasatinib shows a lower IC50 value than what I observe in my cell-based assays. Why is there a discrepancy?

A2: This is a common observation and can be attributed to several factors:

  • Cellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations close to the Km of the kinase. However, intracellular ATP concentrations are much higher (in the millimolar range).[4] For an ATP-competitive inhibitor like Dasatinib, the higher intracellular ATP concentration will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50 in cells.

  • Cell Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than what is applied externally.

  • Plasma Protein Binding: In cell culture media containing serum, the inhibitor can bind to plasma proteins, reducing the free concentration available to enter the cells. Dasatinib is known to have high plasma protein binding.[2]

  • Compound Stability: The compound may be metabolized or degraded in the cellular environment over the course of the experiment.

Troubleshooting Steps:

  • ATP Competition Assay: Perform your in vitro kinase assay at varying ATP concentrations to confirm if the inhibitor is ATP-competitive. A rightward shift in the IC50 at higher ATP concentrations is indicative of competitive inhibition.

  • Cellular Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that the inhibitor is binding to its intended target within the cell at the concentrations used.

  • Serum-Free Media: If experimentally feasible, perform cell-based assays in serum-free or low-serum media to minimize the impact of protein binding.

  • Time-Course Experiment: Evaluate the stability of your compound in cell culture media over the duration of your experiment.

Q3: I am seeing significant cytotoxicity in my cell line at concentrations where I expect Dasatinib to be selective for its primary targets. How can I determine if this is an on-target or off-target effect?

A3: Distinguishing between on-target and off-target toxicity is crucial for interpreting your results.

Troubleshooting Steps:

  • Target Expression Levels: Confirm that your cell line expresses the intended target of Dasatinib. If the cell line does not express the primary target but still shows cytotoxicity, the effect is likely off-target.

  • Knockdown or Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If knockdown of the target phenocopies the cytotoxic effect of Dasatinib, it suggests on-target toxicity. If the cells remain sensitive to Dasatinib after target knockdown, it points to an off-target mechanism.

  • Counter-Screening: Test the compound on a panel of cell lines with varying expression levels of the primary target and known off-targets. Correlating sensitivity with the expression of specific kinases can provide clues about the mechanism of toxicity.

  • Rescue with Downstream Effectors: If the on-target pathway is well-defined, try to rescue the cells from Dasatinib-induced toxicity by adding a downstream component of the signaling pathway.

Quantitative Data: Kinase Selectivity of Dasatinib

The following table summarizes the inhibitory activity of Dasatinib against a panel of on-target and off-target kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in an in vitro assay. Lower IC50 values indicate higher potency. It is important to note that these values can vary between different studies and assay conditions.

Kinase TargetIC50 (nM)Kinase FamilyOn-Target/Off-TargetReference
BCR-ABL <1 - 9 Tyrosine KinaseOn-Target [5][6][7]
SRC 0.5 - 1.1 Tyrosine KinaseOn-Target [5][8]
LYN0.5 - 16Tyrosine Kinase (Src Family)On-Target[2][7]
FYN0.5 - 16Tyrosine Kinase (Src Family)On-Target[2][7]
YES0.5 - 16Tyrosine Kinase (Src Family)On-Target[2]
c-KIT<30Receptor Tyrosine KinaseOff-Target[5][8]
PDGFRβ<30Receptor Tyrosine KinaseOff-Target[5]
EphA2<30Receptor Tyrosine KinaseOff-Target[5]
p38 MAPK>10,000Serine/Threonine KinaseOff-Target
JNK1>10,000Serine/Threonine KinaseOff-Target
AKT1>10,000Serine/Threonine KinaseOff-Target

Experimental Protocols

In Vitro Radiometric Kinase Assay

This protocol provides a general framework for determining the IC50 of an inhibitor against a purified kinase using a radiometric assay, which is considered a gold standard for its direct measurement of substrate phosphorylation.[4]

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and DTT)

  • ATP solution (non-radioactive)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Dasatinib (or other inhibitor) stock solution in DMSO

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase reaction buffer.

    • Prepare a 2X substrate solution in the kinase reaction buffer.

    • Prepare a 4X ATP solution (a mixture of non-radioactive ATP and [γ-³²P]ATP) in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of Dasatinib in DMSO, and then dilute further in the kinase reaction buffer to a 4X final concentration.

  • Assay Setup (in a 96-well plate):

    • Add 5 µL of 4X Dasatinib solution or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of a 2X mixture of the kinase and its substrate to all wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.

  • Initiate Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the 4X ATP solution to all wells. The final reaction volume will be 20 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Spotting:

    • Stop the reaction by adding an equal volume of a stop solution (e.g., 75 mM phosphoric acid).

    • Spot a portion of the reaction mixture (e.g., 10-15 µL) onto a phosphocellulose filter paper or membrane.

  • Washing:

    • Wash the filter paper/membrane several times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone and let the paper/membrane air dry.

  • Detection:

    • Place the dried filter paper/membrane into a scintillation vial with scintillation fluid.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background radioactivity (from a "no enzyme" control).

    • Plot the percentage of kinase activity remaining versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Dasatinib Signaling Pathway Inhibition

Dasatinib_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways cluster_nucleus Nucleus PDGFR PDGFR PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT cKIT c-KIT cKIT->PI3K_AKT EphA2 EphA2 BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT SRC SRC Family (SRC, LYN, FYN) SRC->RAS_MAPK SRC->PI3K_AKT SRC->JAK_STAT Proliferation Cell Proliferation Survival Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->cKIT Dasatinib->EphA2 Dasatinib->BCR_ABL Dasatinib->SRC

Caption: On-target and off-target inhibition of signaling pathways by Dasatinib.

Experimental Workflow for Identifying Off-Target Effects

Off_Target_Workflow cluster_validation Initial Validation cluster_investigation Off-Target Investigation cluster_identification Target Identification start Start: Unexpected Phenotype Observed with Kinase Inhibitor dose_response Perform Detailed Dose-Response Curve start->dose_response compare_ic50 Compare Phenotype IC50 to On-Target IC50 dose_response->compare_ic50 decision1 Significant IC50 Shift? compare_ic50->decision1 selective_inhibitor Test Structurally Different, More Selective Inhibitor decision1->selective_inhibitor Yes end_on_target Conclusion: Likely On-Target Effect or Complex Biology decision1->end_on_target No rescue_experiment Perform Rescue Experiment selective_inhibitor->rescue_experiment target_knockdown Use Target Knockdown/Knockout (siRNA, CRISPR) rescue_experiment->target_knockdown decision2 Phenotype Replicated? target_knockdown->decision2 kinome_scan Kinome-Wide Profiling (e.g., KINOMEscan®) decision2->kinome_scan No decision2->end_on_target Yes chemoproteomics Chemical Proteomics (e.g., Affinity Chromatography) kinome_scan->chemoproteomics end_off_target Conclusion: Off-Target Effect Confirmed chemoproteomics->end_off_target

Caption: A logical workflow for investigating potential off-target effects.

References

AS2553627 stability in different media

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive stability data for the compound designated AS2553627 in different media is not publicly available at this time. The information presented below is based on general knowledge of handling similar research compounds and should be adapted as specific experimental data becomes available. Researchers are strongly encouraged to perform their own stability and solubility assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

A: For many research compounds with low aqueous solubility, organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF) are often used to prepare concentrated stock solutions. It is crucial to consult the manufacturer's product data sheet for any specific recommendations. When preparing a stock solution, start with a small amount of the compound and vortex thoroughly to ensure it is fully dissolved before adding more.

Q2: How should I store the stock solution of this compound?

A: Stock solutions in organic solvents should generally be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Protect the solution from light, especially if the compound is known to be light-sensitive.

Q3: I am observing precipitation when I dilute my this compound stock solution into aqueous media for my experiment. What can I do?

A: Precipitation upon dilution into aqueous buffers is a common issue for compounds dissolved in organic solvents. Here are a few troubleshooting steps:

  • Decrease the final concentration: The compound may not be soluble at the desired final concentration in your aqueous medium. Try a lower final concentration.

  • Use a surfactant or co-solvent: Adding a small amount of a biocompatible surfactant like Tween-20 or a co-solvent may help to maintain solubility. The compatibility of these additives with your specific assay must be verified.

  • Pre-warm the aqueous media: Gently warming your buffer before adding the stock solution can sometimes improve solubility.

  • Vortex while diluting: Add the stock solution to the aqueous media while vortexing to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation in stock solution or working solution.Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Perform a stability test of the compound in your experimental media over the time course of your experiment.
Loss of compound activity over time Instability in aqueous media, exposure to light, or improper storage.Determine the stability of this compound in your specific experimental buffer at the working temperature. Protect all solutions from light. Ensure stock solutions are stored at the recommended temperature.
Difficulty dissolving the compound Poor solubility in the chosen solvent.Refer to the manufacturer's instructions for recommended solvents. If not available, test solubility in small volumes of different organic solvents (e.g., DMSO, Ethanol, DMF). Sonication may aid in dissolution.

Experimental Protocols

General Protocol for Assessing Compound Stability in Experimental Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture media or buffer.

  • Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a high concentration.

  • Dilute the stock solution to your final working concentration in the desired aqueous experimental medium.

  • Incubate the working solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the concentration of the intact compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Plot the concentration of this compound versus time to determine its stability profile in your experimental medium.

Visualizing Experimental Workflow

Workflow for Solubility and Stability Testing

G cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment A Weigh this compound B Select appropriate organic solvent (e.g., DMSO) A->B C Prepare concentrated stock solution B->C D Dilute stock into aqueous media C->D Dilution E Observe for precipitation D->E F Adjust concentration or formulation if needed E->F G Incubate at experimental conditions F->G Proceed with stable solution H Collect samples at time points G->H I Analyze by HPLC or LC-MS H->I J Determine degradation rate I->J

Technical Support Center: Optimizing "Compound X" (AS2553627 Analogue) Dosage for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of "Compound X," a novel PI3K inhibitor, for long-term preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Compound X?

Compound X is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] In many cancers, this pathway is hyperactivated due to genetic mutations or amplifications.[1] Compound X, by inhibiting PI3K, aims to block these aberrant signaling pathways, thereby impeding tumor growth and survival.

Q2: What are the common on-target toxicities associated with PI3K inhibitors like Compound X in long-term studies?

Due to the central role of the PI3K pathway in normal physiological processes, on-target toxicities are a key consideration for long-term studies. The most frequently observed toxicities with PI3K inhibitors are dependent on the specific isoform(s) being targeted. For pan-PI3K inhibitors or those targeting the alpha isoform, common adverse effects include:

  • Hyperglycemia: Inhibition of PI3Kα can disrupt insulin signaling and glucose metabolism.[2][3][4]

  • Rash: Maculopapular rashes are a common dose-limiting toxicity.[5][6][7][8]

  • Diarrhea and Colitis: These are frequently observed, particularly with inhibitors that have activity against the delta isoform.[9][10][11][12]

Q3: How do I select an appropriate starting dose for my in vivo studies?

The selection of a starting dose for in vivo efficacy studies should be informed by prior in vitro potency data and preliminary in vivo tolerability studies. A common approach is to first determine the maximum tolerated dose (MTD) in a dose-ranging study. Efficacy studies can then be initiated at doses at or below the MTD. For example, in preclinical studies with pictilisib (GDC-0941), the starting dose in humans was determined based on the no-observed-adverse-effect level (NOAEL) and MTD from 28-day rodent and dog studies.[10]

Q4: Should I use a continuous or intermittent dosing schedule?

Both continuous and intermittent dosing schedules have been explored for PI3K inhibitors. Continuous daily dosing can lead to sustained pathway inhibition but may also result in cumulative toxicities, necessitating dose reductions.[6] Intermittent high-dose scheduling is an alternative strategy that can achieve greater target inhibition and induce apoptosis while allowing for a recovery period from dose-limiting side effects.[2][4][13] Preclinical studies with AZD8835, for instance, demonstrated that an intermittent high-dose schedule could induce tumor regression and provide a better therapeutic index.[4][13][14] The optimal schedule will likely depend on the specific characteristics of Compound X and the tumor model being studied.

Troubleshooting Guides

Problem 1: I am observing significant hyperglycemia in my long-term study.

  • Initial Assessment:

    • Confirm that the hyperglycemia is treatment-related by comparing with a vehicle-treated control group.

    • Monitor blood glucose levels regularly (e.g., daily or bi-weekly) to establish the severity and kinetics of the hyperglycemia.

  • Potential Solutions:

    • Dose Reduction: Lowering the dose of Compound X may alleviate hyperglycemia while potentially maintaining efficacy.

    • Intermittent Dosing: Switching to an intermittent dosing schedule can provide a recovery period for glucose homeostasis.

    • Pharmacological Intervention: In preclinical models, co-administration of metformin or SGLT2 inhibitors has been shown to manage PI3K inhibitor-induced hyperglycemia.[2][4] It is crucial to ensure that any co-administered agent does not interfere with the anti-tumor efficacy of Compound X.

Problem 2: My animals are developing a severe rash.

  • Initial Assessment:

    • Characterize the rash (e.g., maculopapular, eczematous) and its distribution.

    • Grade the severity of the rash based on established criteria.

  • Potential Solutions:

    • Topical Treatments: For mild to moderate rashes, topical corticosteroids can be effective.[5][7][15]

    • Systemic Treatments: For more severe rashes, systemic corticosteroids (e.g., prednisone) and oral antihistamines may be necessary.[5][7][15]

    • Dose Interruption/Reduction: A temporary halt in dosing or a dose reduction is often required for severe rashes. Treatment can sometimes be re-initiated at a lower dose once the rash resolves.[5][8]

Problem 3: I am not observing the expected anti-tumor efficacy.

  • Initial Assessment:

    • Confirm Target Engagement: Analyze tumor tissue to confirm that Compound X is inhibiting the PI3K pathway as expected (e.g., by measuring levels of phosphorylated AKT or S6).

    • Assess Pharmacokinetics: Determine if the plasma and tumor concentrations of Compound X are sufficient to inhibit the target.

    • Evaluate for Resistance Mechanisms: Consider the possibility of intrinsic or acquired resistance.

  • Potential Solutions:

    • Dose Escalation: If tolerated, increasing the dose of Compound X may be necessary to achieve sufficient pathway inhibition.

    • Combination Therapy: The PI3K pathway is subject to feedback loops and crosstalk with other signaling pathways. Combining Compound X with inhibitors of other pathways (e.g., MEK, ER) may overcome resistance and enhance efficacy. Preclinical studies have shown synergistic effects when combining PI3K inhibitors with other targeted agents.

    • Re-evaluate the Model: Ensure that the chosen tumor model is dependent on the PI3K pathway for its growth and survival.

Data Presentation

Table 1: Preclinical In Vivo Dosing and Efficacy of Select PI3K Inhibitors

CompoundAnimal ModelDosing ScheduleEfficacyReference
Pictilisib (GDC-0941) U87MG glioblastoma xenografts75 mg/kg/day, oral83% tumor growth inhibition[6]
Buparlisib (BKM120) A2780 xenograft tumors30, 60, or 100 mg/kg, oral dailyComplete inhibition of pAkt[16]
Taselisib (GDC-0032) KPL-4 breast cancer xenograft1.4, 2.8, 5.8, 11.25, or 22.5 mg/kg, oral dailyDose-dependent tumor growth inhibition[3][17]
AZD8835 BT474 breast xenografts25 mg/kg BID, continuous93% tumor growth inhibition[13]
AZD8835 BT474 breast xenografts100 mg/kg, day 1 and 4 BID (intermittent)Tumor regression[14]

Table 2: Common Toxicities and Management Strategies in Preclinical Studies

ToxicityMonitoring ParametersPotential Management StrategiesReferences
Hyperglycemia Blood glucose levels, plasma insulinDose reduction, intermittent dosing, co-administration with metformin or SGLT2 inhibitors.[2][4][18]
Rash Skin observation and gradingTopical/systemic corticosteroids, oral antihistamines, dose interruption/reduction.[5][7][15][19]
Diarrhea/Colitis Stool consistency, body weightDose interruption/reduction, supportive care.[9][10][11]

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).

  • Group Allocation: Assign animals to groups of at least 3-5 per sex. Include a vehicle control group.

  • Dose Selection: Start with a low dose, informed by in vitro data, and escalate the dose in subsequent groups (e.g., 2- to 3-fold increments).

  • Dosing: Administer Compound X daily for a predetermined period (e.g., 14-28 days).

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity.

    • Record body weight at least twice weekly.

    • Perform hematology and clinical chemistry analysis at the end of the study.

    • Conduct a full necropsy and histopathological examination of major organs.

  • MTD Determination: The MTD is the highest dose that does not cause mortality or signs of toxicity that would be considered unacceptable in a long-term study.

Protocol 2: Long-Term Efficacy and Tolerability Study

  • Animal Model: Use a relevant tumor model (e.g., xenograft or genetically engineered model) known to be sensitive to PI3K inhibition.

  • Group Allocation: Randomize animals with established tumors into treatment groups, including a vehicle control.

  • Dosing: Administer Compound X at one or more doses below the MTD, using either a continuous or intermittent schedule.

  • Efficacy Endpoints:

    • Measure tumor volume regularly (e.g., twice weekly).

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-AKT, p-S6) and histological examination.

  • Tolerability Monitoring:

    • Monitor body weight and clinical signs throughout the study.

    • Periodically collect blood samples for glucose monitoring and other relevant biomarkers.

    • At the end of the study, perform a full necropsy and histopathology to assess long-term organ toxicity.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to CompoundX Compound X CompoundX->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Compound X.

Experimental_Workflow cluster_preclinical Preclinical Phase DoseRanging Dose-Ranging Study (Determine MTD) EfficacyStudy Long-Term Efficacy Study (Tumor Growth Inhibition) DoseRanging->EfficacyStudy Tolerability Long-Term Tolerability (Monitor Toxicities) DoseRanging->Tolerability PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling EfficacyStudy->PKPD Tolerability->PKPD OptimalDose Define Optimal Dose & Schedule PKPD->OptimalDose

Caption: Experimental workflow for optimizing Compound X dosage in long-term studies.

Troubleshooting_Tree Start Unexpected Result (e.g., Toxicity, Lack of Efficacy) CheckDose Is the dose appropriate? Start->CheckDose CheckSchedule Is the schedule optimal? CheckDose->CheckSchedule Yes ActionDose Adjust Dose (Reduce or Escalate) CheckDose->ActionDose No CheckTarget Is the target engaged? CheckSchedule->CheckTarget Yes ActionSchedule Modify Schedule (Continuous vs. Intermittent) CheckSchedule->ActionSchedule No CheckModel Is the model appropriate? CheckTarget->CheckModel Yes ActionCombination Consider Combination Therapy CheckTarget->ActionCombination No ActionReevaluate Re-evaluate Model Selection CheckModel->ActionReevaluate No

Caption: Troubleshooting decision tree for unexpected results in long-term studies.

References

Technical Support Center: AS2553627 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cytotoxicity assessments of AS2553627 in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] In many types of cancer, this pathway is overactive, which helps cancer cells to survive and grow.[2][4] By inhibiting PI3K, this compound can block these survival signals and induce cell death in cancer cells.

Q2: Why am I observing high levels of cytotoxicity in my primary cells even at low concentrations of this compound?

Primary cells can be more sensitive to chemical treatments than immortalized cell lines. High cytotoxicity at low concentrations of a compound like this compound could be due to several factors:

  • On-target effects: The PI3K pathway is also essential for the survival and function of normal cells. Inhibiting this pathway can lead to cytotoxicity in primary cells.

  • Solvent toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to primary cells at certain concentrations. It is crucial to have a vehicle control (media with the same concentration of solvent) to assess this.

  • Primary cell health: The health and passage number of primary cells can significantly impact their sensitivity to a compound.[5] Using cells at a low and consistent passage number is recommended.[5]

Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, you can monitor the total number of viable, dead, and total cells over the course of an experiment.[6] For example, a cytotoxic compound will lead to a decrease in the number of viable cells and an increase in the number of dead cells. A cytostatic compound will result in a plateau of the viable cell number, with no significant increase in cell death compared to the control.

Troubleshooting Guide

Issue 1: High Variability in Cytotoxicity Results Between Experiments

High variability in results can be frustrating and can compromise the reliability of your data. Here are some common causes and solutions:

Possible Cause Suggested Solution
Inconsistent Cell Seeding Density Ensure you have a homogenous single-cell suspension before plating. Use a precise multichannel pipette for cell seeding.[5]
Variable Primary Cell Health Use primary cells from a consistent and low passage number.[5] Ensure high cell viability (>95%) before starting the experiment.
Compound Instability Prepare fresh dilutions of this compound for each experiment. For longer incubation times, consider a medium change with a fresh compound.[5]
Edge Effects in Microplates Extended incubation times can lead to evaporation from the outer wells of the plate.[6] To mitigate this, you can avoid using the outer wells or ensure proper humidification of the incubator.[6]
Issue 2: Unexpectedly High Cytotoxicity in Control (Vehicle-Treated) Cells

If you observe significant cell death in your vehicle-treated control group, consider the following:

Possible Cause Suggested Solution
Solvent Toxicity Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium. It is recommended to keep the final DMSO concentration below 0.5%.
Poor Cell Health Ensure the primary cells are healthy and not stressed before treatment. Check for signs of contamination.
Harsh Pipetting Excessive or forceful pipetting during cell seeding or media changes can damage primary cells.[7] Handle the cell suspension gently.[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plate

  • Primary cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Culture medium

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and incubate for the appropriate time.[7]

  • Treat the cells with serial dilutions of this compound and a vehicle control.[7]

  • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantitatively measures LDH released from damaged cells.[8]

Materials:

  • 96-well plate

  • Primary cells

  • This compound

  • LDH assay kit

Procedure:

  • Seed primary cells in a 96-well plate.

  • Treat cells with various concentrations of this compound and include positive (lysis buffer) and negative (vehicle) controls.[7]

  • After incubation, transfer the supernatant to a new 96-well plate.

  • Perform the LDH assay according to the manufacturer's instructions.[8]

  • Measure the absorbance at 490 nm.[8]

Hypothetical Quantitative Data

The following table presents hypothetical data from a dose-response experiment with this compound on primary endothelial cells to illustrate data presentation.

This compound Conc. (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)100 ± 4.55 ± 1.2
0.195 ± 5.18 ± 1.5
178 ± 6.222 ± 2.1
552 ± 5.848 ± 3.5
1025 ± 4.975 ± 4.0
2510 ± 3.192 ± 2.8

Visualizations

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 This compound This compound This compound->PI3K PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation cytotoxicity_workflow start Start: Primary Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Data Analysis: Calculate IC50/EC50 read->analyze end End: Cytotoxicity Profile analyze->end

References

Technical Support Center: Troubleshooting PI3K Inhibitor AS2553627

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide has been developed for a representative Phosphoinositide 3-kinase (PI3K) inhibitor, hypothetically designated AS2553627. Publicly available information on a compound with this specific identifier is limited. The guidance provided is based on common challenges and methodologies associated with the use of PI3K inhibitors in a research setting.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter when working with PI3K inhibitors like this compound, helping to identify and resolve sources of experimental variability.

Q1: Why am I observing inconsistent IC50 values for this compound in my cell-based assays?

A1: Inconsistent IC50 values can stem from several factors:

  • Cell Line Variability: Different cell lines exhibit varying levels of dependence on the PI3K signaling pathway. Ensure you are using a consistent cell line and passage number, as cellular characteristics can change over time in culture.

  • Compound Solubility and Stability: Poor solubility of the inhibitor in your culture medium can lead to inaccurate concentrations. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the solvent used for the stock solution (e.g., DMSO) is at a final concentration that does not affect cell viability.

  • Assay Conditions: Variations in cell seeding density, incubation time with the inhibitor, and the specific assay endpoint can all contribute to IC50 shifts. Standardize these parameters across all experiments.

  • Reagent Quality: Ensure all reagents, including cell culture media and assay components, are of high quality and not expired.

Q2: I am concerned about potential off-target effects of this compound. How can I assess this?

A2: Off-target effects are a known concern with kinase inhibitors.[1][2][3][4][5] To investigate the specificity of this compound, consider the following approaches:

  • Target Engagement Assays: Directly measure the binding of this compound to its intended PI3K isoform(s) and a panel of other kinases.

  • Phenotypic Rescue Experiments: If this compound induces a specific phenotype, attempt to rescue it by overexpressing a downstream effector of the PI3K pathway.

  • Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with those of other known PI3K inhibitors that have different chemical scaffolds. A consistent phenotype across different inhibitors suggests it is likely due to on-target PI3K inhibition.

  • Control Experiments: Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., a well-characterized PI3K inhibitor) in your experiments.

Q3: My experimental results with this compound are not reproducible between experiments. What are some common sources of variability?

A3: Reproducibility issues can be frustrating. Here's a checklist of potential sources of variability to consider:

  • Inconsistent Cell Culture Practices: Ensure standardized cell culture conditions, including media composition, serum concentration, and incubation parameters (temperature, CO2 levels).[6][7][8]

  • Compound Handling: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of the inhibitor.

  • Assay Timing: Be consistent with the timing of cell seeding, inhibitor treatment, and assay readout.

  • Batch-to-Batch Variation: If you are using different batches of this compound, there may be variations in purity or activity.

Experimental Protocols

Below are detailed methodologies for key experiments involving a PI3K inhibitor like this compound.

Protocol 1: General Cell Culture and Inhibitor Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Preparation: Prepare a fresh serial dilution of this compound in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all treatments and not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, harvest the cells for downstream applications such as viability assays, protein extraction for Western blotting, or RNA isolation.

Protocol 2: Western Blotting for Phospho-Akt (a downstream marker of PI3K activity)
  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Quantitative Data Summary

The following table provides representative IC50 values for a well-characterized PI3Kδ-selective inhibitor, Idelalisib (CAL-101), which can serve as a reference for the expected potency and selectivity profile of a PI3K inhibitor.[9]

TargetIC50 (nM)
PI3Kα8,600
PI3Kβ4,000
PI3Kγ830
PI3Kδ 19

Data is illustrative and may vary depending on the specific assay conditions.

Visualizations

Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt activates

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis Cell_Culture 1. Cell Culture (Seeding & Adherence) Start->Cell_Culture Inhibitor_Prep 2. Prepare this compound (Serial Dilutions) Cell_Culture->Inhibitor_Prep Treatment 3. Cell Treatment (Inhibitor Incubation) Inhibitor_Prep->Treatment Data_Collection 4. Data Collection (e.g., Viability Assay, Western Blot) Treatment->Data_Collection Analysis 5. Data Analysis (IC50 Calculation, Statistical Analysis) Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A general experimental workflow for evaluating the effects of this compound.

References

how to minimize AS2553627 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of AS2553627, a potent phosphatidylinositol 3-kinase (PI3K) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and differentiation.[1][2] In many types of cancer, this pathway is hyperactivated, promoting the survival and growth of tumor cells.[1] this compound works by blocking the activity of PI3K, thereby inhibiting the downstream signaling cascade and slowing cancer cell growth.[1]

Q2: What are the primary causes of this compound degradation?

The degradation of complex organic molecules like this compound can be influenced by several factors, including:

  • Oxidation: Exposure to air and oxidizing agents can lead to oxidative degradation. Studies on similar complex molecules have shown that oxidation can be a major degradation pathway.[3]

  • Hydrolysis: The presence of water can cause the breakdown of the molecule, especially under acidic or basic conditions.[3]

  • Photolysis: Exposure to light, particularly UV light, can induce degradation.[4]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[5][6]

Q3: How should I properly store this compound to ensure its stability?

To minimize degradation, proper storage is critical. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureAtmosphereLight Conditions
Solid (Lyophilized Powder) -20°C or -80°CInert gas (Argon or Nitrogen)Protect from light (amber vial)
Stock Solution (in DMSO) -20°C or -80°CTightly sealed vialProtect from light (amber vial)
Working Solution (in aqueous buffer) 2-8°C (short-term)Tightly sealed vialProtect from light

Note: For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during experiments with this compound.

Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

  • Q: I am not seeing the expected level of inhibition in my cell-based assay. Could the compound have degraded?

    • A: Yes, degradation is a likely cause. Review your storage and handling procedures. Was the compound stored at the recommended temperature and protected from light? Were stock solutions subjected to multiple freeze-thaw cycles? It is also important to ensure that the compound was fully dissolved and that the final concentration in your assay is accurate.

  • Q: How can I test if my batch of this compound has degraded?

    • A: The most definitive way is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to assess the purity of your sample. Comparing the analytical profile of your current batch to a new, validated batch can reveal the presence of degradation products.

Problem 2: Variability in experimental results between different batches of this compound.

  • Q: I am observing significant variability in my results when I use a new batch of this compound. What could be the cause?

    • A: Batch-to-batch variability can be due to differences in purity or the presence of degradation products. It is crucial to qualify each new batch of the compound. This can be done by running a standard dose-response curve in a validated assay and comparing the IC50 value to previously obtained results.

Problem 3: Precipitation of this compound in aqueous solutions.

  • Q: I noticed that this compound precipitates out of my aqueous buffer. How can I prevent this?

    • A: this compound, like many small molecule inhibitors, has limited aqueous solubility. To prevent precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is kept to a minimum in the final aqueous solution (typically <0.5%). If solubility issues persist, you may consider using a solubilizing agent or a different buffer system, but these should be validated to ensure they do not affect the experimental outcome.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized Powder:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution in your desired cell culture medium or assay buffer to achieve the final working concentrations.

    • Ensure that the final concentration of DMSO in the working solution is compatible with your experimental system and does not exceed the recommended limit.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes This compound This compound This compound->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Degradation_Workflow cluster_storage Storage cluster_factors Degradation Factors Solid Solid this compound Oxidation Oxidation Solid->Oxidation Temperature High Temperature Solid->Temperature Solution This compound Solution Hydrolysis Hydrolysis Solution->Hydrolysis Photolysis Photolysis Solution->Photolysis Solution->Temperature Degraded_Product Degraded Product Oxidation->Degraded_Product Hydrolysis->Degraded_Product Photolysis->Degraded_Product Temperature->Degraded_Product

Caption: Factors contributing to the degradation of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Storage Review Storage & Handling Procedures Start->Check_Storage Check_Concentration Verify Final Concentration Start->Check_Concentration Degradation_Suspected Degradation Suspected Check_Storage->Degradation_Suspected Check_Purity Assess Compound Purity (HPLC/MS) New_Batch Qualify New Batch Check_Purity->New_Batch Purity Compromised Degradation_Suspected->Check_Purity Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

A Comparative Guide to AS2553627 and Other Pan-JAK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, Janus kinase (JAK) inhibitors have emerged as a pivotal class of therapeutics for a range of autoimmune diseases and cancers. As a novel and potent pan-JAK inhibitor, AS2553627 demonstrates significant potential. This guide provides an objective comparison of this compound with other prominent pan-JAK and selective JAK inhibitors, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Biochemical Potency and Selectivity Profile

This compound is a potent inhibitor of all four members of the JAK family. Its half-maximal inhibitory concentration (IC50) values have been reported as 0.46 nM for JAK1, 0.30 nM for JAK2, 0.14 nM for JAK3, and 2.0 nM for TYK2. This profile indicates a pan-JAK inhibitory activity with particularly high potency against JAK1, JAK2, and JAK3.

For a comprehensive comparison, the following table summarizes the reported IC50 values of this compound alongside other well-characterized JAK inhibitors. It is crucial to note that these values are compiled from various sources and may have been determined using different experimental assays and conditions (e.g., enzymatic vs. cellular assays, varying ATP concentrations). This inherent variability should be considered when making direct comparisons.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Predominant Selectivity
This compound 0.46 0.30 0.14 2.0 Pan-JAK
Ruxolitinib3.3[1][2]2.8[1][2]428[1]19[1][2]JAK1/JAK2
Tofacitinib3.24.1[3]1.6[3]34[3]Pan-JAK (JAK1/3 > JAK2)
Baricitinib5.9[3][4]5.7[3][4]>400[3]53[3]JAK1/JAK2
Upadacitinib43[5][6]120[5][6]2300[5][6]4700[5][6]JAK1
Filgotinib10[7][8]28[7][8]810[7][8]116[7][8]JAK1
Peficitinib3.9[7][9]5.0[7][9]0.7[7]4.8[7][9]Pan-JAK (JAK3 > JAK1/2/TYK2)
Fedratinib~1053[10][11]>1000~105JAK2
Momelotinib11[12]18[12]155[12]17[12]JAK1/JAK2
Pacritinib128023[13]520[13]50[13]JAK2
Delgocitinib2.8[14][15][16][17]2.6[14][15][16][17]13[14][15][16][17]58[14][15][16][17]Pan-JAK

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Understanding this pathway is fundamental to appreciating the mechanism of action of JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. Activation & Autophosphorylation pSTAT pSTAT STAT->pSTAT pJAK->Receptor 4. Receptor Phosphorylation pJAK->STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor This compound & Other JAK Inhibitors Inhibitor->pJAK Inhibition Gene Gene Transcription DNA->Gene 9. Gene Regulation Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of JAK Inhibitors C Dispense Inhibitors into Microplate A->C B Preparation of JAK Enzyme & Substrate D Add JAK Enzyme (Pre-incubation) B->D C->D E Initiate Reaction with ATP/Substrate Mix D->E F Incubate at 30°C E->F G Stop Reaction & Add Detection Reagent F->G H Measure Signal (e.g., Luminescence) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

References

A Preclinical Head-to-Head: Tofacitinib vs. the Investigational JAK Inhibitor AS2553627

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the well-established Janus kinase (JAK) inhibitor, tofacitinib, and the novel investigational pan-JAK inhibitor, AS2553627. This comparison is based on available preclinical data, focusing on in vitro potency and in vivo efficacy in animal models.

Important Note: Tofacitinib is an approved therapeutic agent with extensive clinical data in various autoimmune diseases. This compound, developed by Astellas Pharma, is a preclinical compound, and to date, no human clinical trial data has been made publicly available. Therefore, this guide focuses exclusively on a preclinical comparison.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both tofacitinib and this compound exert their therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signal transduction of numerous cytokines and growth factors that drive inflammatory and immune responses.[1] By blocking JAK activity, these inhibitors prevent the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating gene expression involved in inflammation and immunity.[1]

Tofacitinib is known to primarily inhibit JAK1 and JAK3, with a lesser effect on JAK2.[2] This selectivity influences its impact on various cytokine signaling pathways. This compound is described as a novel pan-JAK inhibitor, suggesting broader activity across the JAK family.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and tofacitinib, focusing on their in vitro inhibitory potency and preclinical efficacy.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundJAK1JAK2JAK3TYK2
This compound 0.460.300.142.0
Tofacitinib 112201>100

Data for this compound sourced from MedchemExpress. Data for Tofacitinib sourced from a study on JAK inhibitors.[1]

Table 2: In Vitro Cell-Based Proliferation Inhibition (IC50, nM)

CompoundIL-2 Stimulated Human T-cell ProliferationIL-2 Stimulated Rat T-cell Proliferation
This compound 2.44.3
Tofacitinib Not explicitly found in the same assayNot explicitly found in the same assay

Data for this compound sourced from MedchemExpress.

Table 3: Preclinical Efficacy in Rat Cardiac Allograft Model

Compound/TreatmentOutcome
This compound (alone) Effectively prolonged cardiac allograft survival.
This compound + sub-therapeutic tacrolimus Effectively prolonged cardiac allograft survival.
This compound + therapeutic tacrolimus Significantly reduced cardiac allograft vasculopathy and fibrosis.

Data for this compound sourced from a study on its effect on chronic rejection in rat cardiac allografts.

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimerizes Gene Transcription Gene Transcription pSTAT->Gene Transcription Translocates to Nucleus Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Cytokine Cytokine Cytokine->Cytokine Receptor Binds Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits (JAK1/3) This compound This compound This compound->JAK Inhibits (Pan-JAK)

Caption: JAK-STAT signaling pathway with points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Biochemical Potency Cell Proliferation Assay Cell Proliferation Assay Cell Proliferation Assay->IC50 Determination Cellular Potency Animal Model Animal Model Efficacy Assessment Efficacy Assessment Animal Model->Efficacy Assessment Treatment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->Kinase Assay Test Compound Compound Synthesis->Cell Proliferation Assay Test Compound Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Lead Compound Selection->Animal Model In Vivo Testing

Caption: Workflow for kinase inhibitor efficacy assessment.

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against specific JAK enzymes (JAK1, JAK2, JAK3, TYK2).

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • ATP (Adenosine triphosphate).

    • A specific peptide substrate for each kinase.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds (this compound, tofacitinib) at various concentrations.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.

    • Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.

    • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

    • Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Reaction Termination and Detection: The reaction is stopped, and the amount of product (ADP) is quantified using a suitable detection method, such as luminescence.

    • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

IL-2 Stimulated T-Cell Proliferation Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of T-cells stimulated by Interleukin-2 (IL-2), a cytokine that signals through the JAK1/JAK3 pathway.

  • Objective: To determine the IC50 of the test compound for the inhibition of IL-2-dependent T-cell proliferation.

  • Materials:

    • Human or rat T-cells (e.g., from peripheral blood mononuclear cells - PBMCs).

    • Recombinant human or rat IL-2.

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Test compounds (this compound, tofacitinib) at various concentrations.

    • Proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Cell Plating: T-cells are seeded in a 96-well plate.

    • Compound Addition: Serial dilutions of the test compounds are added to the wells.

    • Stimulation: IL-2 is added to the wells to stimulate T-cell proliferation.

    • Incubation: The plate is incubated for a set period (e.g., 72 hours) to allow for cell proliferation.

    • Proliferation Measurement: A proliferation detection reagent is added to the wells, and the signal (e.g., luminescence) is measured, which is proportional to the number of viable cells.

    • Data Analysis: The percentage of proliferation inhibition is calculated for each compound concentration relative to the IL-2 stimulated control without any inhibitor. The IC50 value is determined from the dose-response curve.

Rat Heterotopic Cardiac Allograft Model

This in vivo model is used to evaluate the efficacy of immunosuppressive agents in preventing the rejection of a transplanted heart.

  • Objective: To assess the ability of a test compound to prolong allograft survival and reduce signs of rejection.

  • Animal Model:

    • Donor Strain: E.g., Brown Norway (BN) rats.

    • Recipient Strain: E.g., Lewis (LEW) rats. This combination results in acute rejection.

  • Procedure:

    • Transplantation Surgery: The donor heart is transplanted into the abdomen of the recipient rat, with the donor aorta anastomosed to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.[1][3][4][5][6]

    • Drug Administration: The recipient rats are treated with the test compound (e.g., this compound orally), a vehicle control, or a comparator drug. Dosing regimens can vary (e.g., daily starting from the day of transplantation).

    • Monitoring: The viability of the transplanted heart is monitored daily by palpation of the abdomen to assess the heartbeat. Rejection is defined as the cessation of a palpable heartbeat.

    • Efficacy Endpoints:

      • Allograft Survival: The primary endpoint is the number of days the allograft continues to beat.

      • Histopathology: At the time of rejection or a predetermined endpoint, the transplanted heart is harvested for histological analysis to assess the severity of rejection, including cellular infiltration, vasculopathy, and fibrosis.

  • Data Analysis: Survival curves are generated and compared between treatment groups using statistical methods such as the log-rank test. Histological scores are compared between groups.

Conclusion

Based on the available preclinical data, this compound demonstrates potent pan-JAK inhibition in vitro, with IC50 values in the low nanomolar range for JAK1, JAK2, and JAK3. In comparison, tofacitinib shows a preference for JAK1 and JAK3. In a rat cardiac allograft model, this compound was effective in prolonging graft survival and reducing chronic rejection pathologies.

A significant limitation in this comparison is the absence of human clinical data for this compound. Tofacitinib has undergone extensive clinical development and is an established therapeutic for several autoimmune conditions. The preclinical efficacy of this compound in a transplant model is promising; however, its potential efficacy and safety in human autoimmune diseases remain to be determined through clinical trials. This guide will be updated as more information on this compound becomes available.

References

Validating AS2553627 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AS2553627, a potent Janus kinase (JAK) inhibitor, with other relevant JAK inhibitors. It includes supporting experimental data for cellular target engagement and detailed protocols for key validation assays.

Introduction to this compound and the JAK-STAT Pathway

This compound is a small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are critical components of the JAK-STAT signaling pathway, a primary route for cytokine and growth factor signaling that governs a wide array of cellular processes, including immune responses, inflammation, and hematopoiesis.[1][2][3][4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors a significant area of therapeutic research.[5]

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[1] The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[1][3][6]

Comparative Analysis of JAK Inhibitors

The validation of a compound's engagement with its intended cellular target is a critical step in drug discovery. This section compares the enzymatic and cellular potency of this compound with other well-characterized JAK inhibitors.

Enzymatic Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected JAK inhibitors against the four members of the JAK family in enzymatic assays. Lower IC50 values indicate higher potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
This compound 0.46 0.30 0.14 2.0 [6]
Tofacitinib112201-[7]
Ruxolitinib3.32.842819[8]
Baricitinib5.95.7>40053[9][10]
Upadacitinib4312023004700[11]
Filgotinib1028810116[9][12]
Cellular Potency: Inhibition of T-Cell Proliferation

A key functional consequence of JAK inhibition is the suppression of immune cell proliferation. The table below compares the cellular potency of this compound and other JAK inhibitors in assays measuring the inhibition of T-cell or peripheral blood mononuclear cell (PBMC) proliferation, a crucial indicator of target engagement in a physiological context.

CompoundCellular IC50 (nM)Cell Type & StimulationReference(s)
This compound 2.4 (human), 4.3 (rat) IL-2 stimulated T-cells [6]
Tofacitinib52.2PHA-stimulated PBMCs[12]
Ruxolitinib~130IL-2 dependent STAT5 activation in T-cells[8][13]
Baricitinib28.4PHA-stimulated PBMCs[12]
Upadacitinib14.9PHA-stimulated PBMCs[12]
Filgotinib2437.8PHA-stimulated PBMCs[12]

Note: Direct comparison of cellular IC50 values should be made with caution as experimental conditions such as cell type, stimulation method (e.g., IL-2, PHA), and endpoint measurement can vary between studies.

Key Experimental Protocols for Target Engagement

To validate the interaction of a compound with its intracellular target, several robust methods are available. This section details two widely used assays for confirming target engagement of kinase inhibitors like this compound in a cellular environment: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[14][15] Ligand-bound proteins are generally more resistant to heat-induced denaturation.[16]

Principle: Cells are treated with the test compound or vehicle, followed by heating to a specific temperature. The heat causes unstable proteins to denature and aggregate. After cell lysis, the aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western blot or other protein detection methods.[2][14][16] An increase in the amount of soluble protein in the compound-treated sample compared to the vehicle control indicates target engagement.

Detailed Protocol for JAK Kinase CETSA:

  • Cell Culture and Treatment:

    • Culture a suitable cell line endogenously expressing the JAK kinase of interest (e.g., HEL cells for JAK2, T-cells for JAK1/3) to approximately 80% confluency.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS) at a concentration of 10-20 x 10^6 cells/mL.

    • Treat the cells with various concentrations of this compound or a comparator compound (and a vehicle control) and incubate for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a predetermined optimal temperature (this needs to be optimized for each target protein, typically in the range of 45-60°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[2]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the JAK kinase of interest.

    • Quantify the band intensities to determine the relative amount of soluble protein in each sample.

  • Data Analysis:

    • Plot the percentage of soluble protein against the compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[17]

Principle: The assay utilizes a target protein genetically fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor. When the tracer is bound to the NanoLuc®-fused target, BRET occurs upon addition of the luciferase substrate. A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the BRET signal.[17]

Detailed Protocol for JAK Kinase NanoBRET™ Assay:

  • Cell Preparation and Transfection:

    • Seed HEK293 cells in a suitable multi-well plate.

    • Transfect the cells with a vector encoding the desired JAK kinase fused to NanoLuc® luciferase (e.g., JAK1-NanoLuc®).

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound or comparator compounds.

    • Add the compounds to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ tracer at a predetermined optimal concentration to all wells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to the wells.

    • Measure the donor emission (luciferase) and acceptor emission (tracer) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration to generate a competition binding curve and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor JAK->STAT 5. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Regulation

Caption: A simplified diagram of the JAK-STAT signaling pathway.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Treatment (Compound or Vehicle) B 2. Thermal Challenge (Heating) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated Proteins) C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Protein Quantification (e.g., Western Blot) E->F G 7. Data Analysis (Determine Thermal Stabilization) F->G

Caption: A typical workflow for a Cellular Thermal Shift Assay (CETSA).

References

A Comparative Guide to AS2553627 and JAK-Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors.[1][2][3][4] This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as immunity, proliferation, differentiation, and hematopoiesis.[3][4][5] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, as well as certain cancers.[1][5][6] Consequently, inhibiting JAK enzymes has emerged as a key therapeutic strategy.[1][2]

JAK inhibitors (jakinibs) are small molecule drugs designed to block the activity of one or more of the four JAK family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][6] These inhibitors are broadly classified based on their selectivity for different JAK isoforms. First-generation inhibitors, such as tofacitinib, are often less selective, while second-generation inhibitors, like upadacitinib and filgotinib, exhibit greater selectivity for specific JAKs.[7] This guide provides a comparative analysis of AS2553627, a novel JAK inhibitor, against other established JAK-selective inhibitors, focusing on their mechanism of action, biochemical and cellular activity, and the experimental protocols used for their evaluation.

Mechanism of Action: The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated when a cytokine or growth factor binds to its specific transmembrane receptor.[2][8][9] This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity.[9] This proximity facilitates the trans-phosphorylation and activation of the JAKs.[2][10] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][9][10]

STAT proteins, which reside latently in the cytoplasm, are recruited to these phosphorylated receptor sites via their SH2 domains.[8] Upon docking, the STATs are themselves phosphorylated by the activated JAKs.[2][8] This phosphorylation triggers the dissociation of STATs from the receptor, leading to their homo- or heterodimerization.[2][10] These STAT dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription.[2][8][10]

JAK inhibitors function as ATP-competitive agents, binding to the ATP-binding pocket within the kinase domain of JAK enzymes.[2][11] This action blocks the phosphorylation cascade, thereby interrupting the downstream signaling of multiple cytokines and growth factors.[2] The selectivity of different JAK inhibitors for the various JAK isoforms is attributed to subtle differences in the structure of their ATP-binding pockets.[2]

This compound is a novel and potent inhibitor of JAK kinases.[12] Studies have shown that it effectively suppresses the proliferation of IL-2 stimulated T cells.[12] While it is established as a potent JAK inhibitor, specific data on its selectivity profile against the different JAK isoforms is not as widely published as for other clinical-stage inhibitors. In a rat cardiac transplant model, this compound demonstrated efficacy in preventing both acute and chronic rejection, suggesting its potential as a therapeutic agent in transplantation.[12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK JAK Receptor:f2->JAK 2. Receptor Association JAK->Receptor:f2 4. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->Receptor:f2 5. STAT Recruitment STAT_P pSTAT STAT->STAT_P STAT_Dimer pSTAT Dimer STAT_P->STAT_Dimer 7. Dimerization STAT_P->STAT_Dimer DNA DNA STAT_Dimer->DNA 8. Nuclear Translocation Inhibitor This compound & JAK Inhibitors Inhibitor->JAK Inhibition of Kinase Activity Gene Target Gene Transcription DNA->Gene 9. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Quantitative Data Comparison

The potency and selectivity of JAK inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13][14] A lower IC50 value indicates greater potency.[13] The following tables summarize the reported biochemical IC50 values for several well-characterized JAK inhibitors.

Table 1: Biochemical IC50 Values of Selected JAK Inhibitors (nM)

InhibitorJAK1JAK2JAK3TYK2Primary Selectivity
This compound Data not availableData not availableData not availableData not availablePan-JAK[12]
Tofacitinib 120>100-JAK1/3[15]
Ruxolitinib 3.32.8>400-JAK1/2[15]
Upadacitinib 4312023004700JAK1[16]
Baricitinib 5.95.7>40053JAK1/2[17]
Filgotinib 1028810116JAK1[15]
Abrocitinib 29803>100001300JAK1[7][11]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here are compiled from various sources for comparative purposes.

The selectivity of an inhibitor is a critical factor, as the different JAK enzymes have distinct physiological roles. For instance, JAK2 is crucial for erythropoiesis (red blood cell production), and its inhibition can be associated with anemia.[17] JAK3 is primarily involved in lymphocyte development and function, making it an attractive target for immunosuppression.[1][4] Therefore, inhibitors with high selectivity for certain JAKs may offer a more favorable efficacy and safety profile for specific diseases.[17][18]

Experimental Protocols

The evaluation of kinase inhibitors involves a multi-step process that begins with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess activity in a more physiologically relevant context.

Biochemical Kinase Inhibition Assay Protocol (General)

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[19][20] Various formats exist, including those based on luminescence, fluorescence resonance energy transfer (FRET), and AlphaScreen technology.[21][22][23][24]

Objective: To determine the IC50 value of a test compound against a specific JAK enzyme.

Materials:

  • Purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2).

  • Kinase substrate (a peptide or protein that is a known target for the JAK enzyme).

  • ATP (Adenosine triphosphate).

  • Test compound (e.g., this compound) serially diluted.

  • Assay buffer (containing MgCl2 and other necessary components).

  • Detection reagents (specific to the assay format, e.g., ADP-Glo™ Kinase Assay kit, HTRF® reagents).

  • Microplates (e.g., 384-well).

  • Plate reader capable of detecting the appropriate signal (luminescence, fluorescence, etc.).

Procedure:

  • Reagent Preparation: Prepare solutions of the JAK enzyme, substrate, and ATP in the assay buffer at predetermined optimal concentrations.

  • Compound Dispensing: Add serial dilutions of the test compound and control compounds (e.g., a known potent inhibitor as a positive control and DMSO as a negative control) to the wells of the microplate.

  • Enzyme Addition: Add the diluted JAK enzyme to each well and incubate for a specific period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. For example, in an ADP-Glo assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.

  • Data Acquisition: Read the plate using a plate reader to measure the signal in each well.

  • Data Analysis: The signal is typically inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[25]

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor C Dispense Inhibitor into Microplate A->C B Prepare Enzyme, Substrate, and ATP Solutions D Add JAK Enzyme (Pre-incubation) B->D E Initiate Reaction with ATP/Substrate Mix B->E C->D D->E F Incubate at Controlled Temperature E->F G Stop Reaction & Add Detection Reagents F->G H Read Plate (e.g., Luminescence) G->H I Plot % Inhibition vs. [Inhibitor] H->I J Calculate IC50 Value (Curve Fitting) I->J

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cellular Assay for JAK-STAT Signaling Inhibition (General)

Cellular assays measure the effect of an inhibitor on the JAK-STAT pathway within a whole-cell context.[26] These assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a physiological environment.[27]

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cell-based assay.

Materials:

  • A cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line like HEL cells).[27]

  • Cytokine (e.g., IL-2, IL-6, IFN-γ) to stimulate the specific JAK-STAT pathway.

  • Test compound (e.g., this compound) serially diluted.

  • Cell culture medium.

  • Fixation and permeabilization buffers (for flow cytometry).

  • Fluorescently-labeled antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT5).

  • Flow cytometer.

Procedure:

  • Cell Culture and Plating: Culture the cells under appropriate conditions and plate them in a multi-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test compound or controls for a specific period (e.g., 1-2 hours).

  • Cytokine Stimulation: Add the specific cytokine to the wells to activate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).

  • Cell Fixation: Stop the stimulation by immediately fixing the cells with a fixation buffer (e.g., paraformaldehyde). This cross-links proteins and preserves the phosphorylation state.

  • Permeabilization: Permeabilize the cell membranes using a permeabilization buffer (e.g., methanol or a detergent-based buffer) to allow the antibody to access intracellular proteins.

  • Antibody Staining: Stain the cells with a fluorescently-labeled anti-phospho-STAT antibody.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. The fluorescence intensity of the anti-phospho-STAT antibody is measured for each cell.

  • Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation_staining Stimulation & Staining cluster_data_acq_analysis Data Acquisition & Analysis A Plate Cells in Multi-well Plate B Pre-incubate with Inhibitor A->B C Stimulate with Cytokine B->C D Fix and Permeabilize Cells C->D E Stain with Fluorescent anti-pSTAT Antibody D->E F Acquire on Flow Cytometer E->F G Quantify Median Fluorescence Intensity F->G H Calculate IC50 Value G->H

Caption: Workflow for a cellular phospho-STAT inhibition assay using flow cytometry.

Conclusion

The landscape of JAK inhibitors is rapidly evolving, with a significant focus on developing agents with improved selectivity to enhance therapeutic efficacy and minimize off-target effects. This compound is a novel, potent JAK inhibitor that has demonstrated promising preclinical activity, particularly in the context of preventing both acute and chronic transplant rejection.[12] While detailed biochemical selectivity data for this compound is not as readily available as for inhibitors in later-stage clinical development, its efficacy in complex in vivo models warrants further investigation.

A direct comparison with established JAK inhibitors like tofacitinib, ruxolitinib, and the newer, more selective agents such as upadacitinib, highlights the diversity within this drug class. The choice of a particular JAK inhibitor for a specific therapeutic indication will likely depend on its unique selectivity profile and the relative importance of the signaling pathways it modulates in the disease pathology. As more data on this compound becomes available, its position within the expanding armamentarium of JAK-targeted therapies will become clearer, potentially offering a new therapeutic option for immune-mediated diseases and transplantation.

References

AS2553627: A Potent Pan-JAK Inhibitor with a Favorable Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor AS2553627, focusing on its cross-reactivity with other kinases. The information is compiled from publicly available data to assist researchers in evaluating its potential for various applications.

Introduction to this compound

This compound is a novel small molecule inhibitor of the Janus kinase (JAK) family.[1] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial components of the JAK-STAT signaling pathway. This pathway is a primary conduit for signal transduction from a multitude of cytokine and growth factor receptors, playing a pivotal role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancer.

Potency and Selectivity of this compound against JAK Isoforms

This compound has demonstrated potent inhibitory activity against all four members of the JAK family. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below. The data indicates that this compound is a pan-JAK inhibitor with nanomolar potency against JAK1, JAK2, and JAK3, and slightly lower, but still potent, activity against TYK2.

KinaseIC50 (nM)
JAK10.46
JAK20.30
JAK30.14
TYK22.0

Data sourced from publicly available information.

Cross-Reactivity with Other Kinases

A key aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to undesirable side effects. According to the primary publication describing this compound, the compound exhibited high selectivity for the JAK family. The study reported that this compound "potently inhibited JAK kinases but showed no inhibition of other kinases, including TCR-associated molecules."[1] While a comprehensive, publicly available kinome scan profiling this compound against a broad panel of kinases has not been identified, this initial report suggests a favorable selectivity profile with minimal cross-reactivity. For comparison, many kinase inhibitors show activity against multiple kinase families. The lack of inhibition of T-cell receptor (TCR) associated kinases is particularly noteworthy, suggesting a reduced potential for broad immunosuppressive effects unrelated to JAK signaling.

Signaling Pathway Context

This compound exerts its effects by inhibiting the JAK-STAT signaling pathway. A simplified diagram of this pathway is presented below, illustrating the central role of JAKs in transducing signals from cytokine receptors to STAT proteins, which then translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA This compound This compound This compound->JAK Inhibition Gene Gene Transcription DNA->Gene

Figure 1: Simplified JAK-STAT Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of kinase inhibition is crucial for characterizing novel inhibitors. Below is a generalized workflow for an in vitro kinase inhibition assay, a common method used to determine the IC50 values of compounds like this compound.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Inhibition_Workflow start Start reagents Prepare Reagents: - Recombinant Kinase (e.g., JAK1) - Substrate (Peptide or Protein) - ATP - Assay Buffer start->reagents inhibitor Prepare Serial Dilutions of this compound start->inhibitor reaction Set up Kinase Reaction: Combine Kinase, Substrate, and this compound reagents->reaction inhibitor->reaction incubation1 Pre-incubation reaction->incubation1 initiation Initiate Reaction by Adding ATP incubation1->initiation incubation2 Incubate at a Controlled Temperature initiation->incubation2 termination Terminate Reaction incubation2->termination detection Detect Kinase Activity (e.g., ADP-Glo™ Assay) termination->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value detection->analysis end End analysis->end

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
Biochemical Kinase Assay (IC50 Determination)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • A specific peptide substrate for each kinase

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) at various concentrations

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.

  • Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.

  • Reaction Initiation: The kinase reaction is initiated by adding a defined concentration of ATP.

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion

This compound is a potent pan-JAK inhibitor with nanomolar efficacy against all four JAK family members. Based on available data, it exhibits a high degree of selectivity for the JAK kinase family with minimal off-target effects on other kinases mentioned in the primary literature. This favorable selectivity profile, combined with its potent on-target activity, makes this compound a valuable research tool for studying the physiological and pathological roles of the JAK-STAT pathway and a potential candidate for therapeutic development in diseases driven by aberrant JAK signaling. Further studies with broad kinome profiling would provide a more complete understanding of its cross-reactivity.

References

Confirming the Specificity of AS2553627 in a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides an objective comparison of the kinase inhibitor AS2553627, focusing on its performance in a targeted kinase panel and supported by experimental data and protocols.

This compound has been identified as a potent inhibitor of the Janus kinase (JAK) family, a group of non-receptor tyrosine kinases crucial for cytokine signaling. To confirm its specificity, this compound was evaluated against a panel of kinases. This guide summarizes the findings, offering a clear comparison of its inhibitory activity.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound was quantified by determining the half-maximal inhibitory concentration (IC50) against key members of the JAK family. The results demonstrate potent inhibition of JAK1, JAK2, and JAK3, with slightly lower potency against TYK2.[1] Notably, studies have reported that this compound shows no significant inhibition against other tested kinases, including those associated with the T-cell receptor (TCR) signaling pathway, suggesting a high degree of selectivity for the JAK family.[2]

Kinase TargetIC50 (nM)
JAK10.46
JAK20.30
JAK30.14
TYK22.0

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor like this compound using a kinase panel screening assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound\nDilution Compound Dilution Assay\nPlate\nLoading Assay Plate Loading Compound\nDilution->Assay\nPlate\nLoading Kinase\nPanel\nPreparation Kinase Panel Preparation Kinase\nPanel\nPreparation->Assay\nPlate\nLoading Substrate/ATP\nSolution Substrate/ATP Solution Substrate/ATP\nSolution->Assay\nPlate\nLoading Incubation Incubation Assay\nPlate\nLoading->Incubation Detection\nReagent\nAddition Detection Reagent Addition Incubation->Detection\nReagent\nAddition Signal\nMeasurement Signal Measurement Detection\nReagent\nAddition->Signal\nMeasurement Data\nNormalization Data Normalization Signal\nMeasurement->Data\nNormalization IC50\nDetermination IC50 Determination Data\nNormalization->IC50\nDetermination Specificity\nProfile Specificity Profile IC50\nDetermination->Specificity\nProfile

References

Evaluating the Immunosuppressive Profile of a Novel Compound: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel immunosuppressive agent is paramount. In the absence of publicly available data for AS2553627, this guide provides a comprehensive framework for assessing its potential immunosuppressive effects. By comparing a new chemical entity (NCE) against established immunosuppressants with distinct mechanisms of action, researchers can effectively benchmark its potency, selectivity, and overall therapeutic potential.

This guide utilizes three well-characterized immunosuppressive drugs as comparators: Tacrolimus (a calcineurin inhibitor), Sirolimus (an mTOR inhibitor), and Mycophenolate Mofetil (an inhibitor of purine synthesis). The methodologies and data presentation formats provided herein can be adapted to evaluate any NCE, including this compound.

Comparative Efficacy of Immunosuppressive Agents

The immunosuppressive activity of a novel compound can be quantified and compared to standard agents through a variety of in vitro and in vivo assays. The following table summarizes key comparative data for our selected reference drugs.

ParameterTacrolimusSirolimusMycophenolate MofetilThis compound
Target Pathway Calcineurin-NFAT SignalingPI3K/Akt/mTOR SignalingDe Novo Purine Synthesis[To Be Determined]
In Vitro T-Cell Proliferation (IC50) ~0.1-1 nM~0.1-1 nM~10-100 nM[Experimental Data]
Mixed Lymphocyte Reaction (IC50) ~0.05-0.5 nM~0.01-0.1 nM~1-10 µM[Experimental Data]
In Vivo Model (e.g., Murine Heart Transplant, Mean Survival Days) >50 days>40 days>30 days[Experimental Data]
In Vivo Model (e.g., Collagen-Induced Arthritis, Paw Swelling Reduction) ~50-70%~40-60%~30-50%[Experimental Data]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of immunosuppressive effects. Below are methodologies for key assays.

In Vitro T-Cell Proliferation Assay

Objective: To determine the concentration-dependent inhibitory effect of a compound on T-lymphocyte proliferation.

Method:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Plate PBMCs at a density of 1 x 105 cells/well in a 96-well plate.

  • Add serial dilutions of the test compound (e.g., this compound) and reference compounds (Tacrolimus, Sirolimus, Mycophenolate Mofetil).

  • Stimulate T-cell proliferation with anti-CD3 and anti-CD28 antibodies.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assess cell proliferation using a BrdU or [3H]-thymidine incorporation assay, or a fluorescent dye-based assay (e.g., CFSE).

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Mixed Lymphocyte Reaction (MLR) Assay

Objective: To assess the ability of a compound to inhibit T-cell activation and proliferation in response to allogeneic stimulation, mimicking an aspect of transplant rejection.

Method:

  • Isolate PBMCs from two different healthy donors (responder and stimulator cells).

  • Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture the responder PBMCs (1 x 105 cells/well) with the treated stimulator PBMCs (1 x 105 cells/well) in a 96-well plate.

  • Add serial dilutions of the test and reference compounds.

  • Incubate the co-culture for 5-6 days.

  • Measure the proliferation of the responder cells using methods described in the T-cell proliferation assay.

  • Determine the IC50 values.

Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of action and experimental processes is essential for clarity and understanding.

G cluster_0 Tacrolimus Pathway cluster_1 Sirolimus Pathway cluster_2 Mycophenolate Mofetil Pathway Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Calcineurin Calcineurin FKBP12->Calcineurin Inhibition NFAT NFAT Calcineurin->NFAT Dephosphorylation (Blocked) IL2_Gene IL2_Gene NFAT->IL2_Gene Transcription (Inhibited) Sirolimus Sirolimus FKBP12_S FKBP12_S Sirolimus->FKBP12_S Binds mTORC1 mTORC1 FKBP12_S->mTORC1 Inhibition S6K S6K mTORC1->S6K Phosphorylation (Blocked) Protein_Synthesis Protein_Synthesis S6K->Protein_Synthesis Inhibited MMF Mycophenolate Mofetil MPA Mycophenolic Acid MMF->MPA Converted to IMPDH2 IMPDH2 MPA->IMPDH2 Inhibition Guanosine_Synthesis Guanosine Nucleotide Synthesis IMPDH2->Guanosine_Synthesis (Blocked)

Caption: Mechanisms of action for Tacrolimus, Sirolimus, and Mycophenolate Mofetil.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis PBMC_Isolation PBMC Isolation (Healthy Donors) TCell_Assay T-Cell Proliferation Assay (Anti-CD3/CD28) PBMC_Isolation->TCell_Assay MLR_Assay Mixed Lymphocyte Reaction (MLR) PBMC_Isolation->MLR_Assay IC50_Calc IC50 Determination TCell_Assay->IC50_Calc MLR_Assay->IC50_Calc Animal_Model Select Animal Model (e.g., Autoimmunity, Transplant) IC50_Calc->Animal_Model Inform Dose Selection Dosing Compound Administration (this compound & Comparators) Animal_Model->Dosing Monitoring Monitor Disease Progression (e.g., Paw Swelling, Graft Survival) Dosing->Monitoring Efficacy_Eval Efficacy Evaluation Monitoring->Efficacy_Eval

Caption: General workflow for preclinical validation of an immunosuppressive compound.

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

General Principles of Chemical Waste Disposal

Adherence to a structured disposal process minimizes risks to personnel and the environment. The following steps outline a general procedure for the disposal of laboratory chemicals, in the absence of substance-specific guidelines.

Step 1: Waste Identification and Characterization

The initial and most crucial step is to determine the nature of the waste material. This involves identifying its chemical constituents and associated hazards (e.g., ignitability, corrosivity, reactivity, toxicity). Consulting a Safety Data Sheet (SDS) for the primary components can provide critical disposal information.

Step 2: Segregation of Waste

To prevent dangerous reactions and to facilitate proper disposal, different categories of chemical waste must be kept separate. Common segregation categories include:

  • Halogenated Organic Solvents

  • Non-Halogenated Organic Solvents

  • Acids

  • Bases

  • Heavy Metal Solutions

  • Solid Chemical Waste

Step 3: Selection of Appropriate Waste Containers

Waste containers must be compatible with the chemical waste they are intended to hold. Use only screw-top chemical glassware or plasticware that is resistant to the waste. Containers should be in good condition, with no cracks or leaks. If a container is compromised, it should be placed within a larger, secure overpack container.[1]

Step 4: Proper Labeling of Waste Containers

Accurate and detailed labeling is mandatory. Each waste container must have a hazardous waste label that includes:

  • The words "Hazardous Waste"

  • The full chemical names of all components (no abbreviations or formulas)

  • The approximate percentage of each component

  • The date accumulation started

  • The name and contact information of the generating researcher or lab

A completed label should be securely attached to the waste container.[1]

Step 5: Safe Storage of Waste

Waste containers should be kept closed except when adding waste. Store waste in a designated satellite accumulation area within the laboratory, such as a fume hood or a secondary containment bin. This area should be clearly marked and away from general laboratory traffic.

Step 6: Arranging for Disposal

Once a waste container is full, or if it has been in accumulation for a specified period (often dictated by institutional or regulatory limits), a waste pickup must be scheduled. This is typically done through the institution's Environmental Health and Safety (EHS) department.[2] An online Waste Pickup Request Form is often utilized for this purpose.[1]

Quantitative Data Summary for Waste Management

ParameterGuidelineSource
Container Type Screw-top chemical glassware or compatible plastic[1]
Labeling Requirement Full chemical names, percentages, contact information[1]
Waste Segregation Separate by chemical compatibility (e.g., acids, bases, solvents)General Practice
Pickup Request Submit online form to Environmental Health & Safety[1]

Experimental Protocols

The procedures outlined above constitute the standard protocol for the safe disposal of laboratory chemical waste. These steps are derived from guidelines provided by environmental health and safety departments of research institutions and are aligned with general regulatory requirements for hazardous waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.

start Start: Chemical Waste Generated identify Identify Waste & Hazards (Consult SDS) start->identify segregate Segregate by Chemical Compatibility identify->segregate container Select Compatible Waste Container segregate->container label Label Container Correctly (Contents, Date, PI) container->label store Store Safely in Designated Satellite Accumulation Area label->store full Container Full? store->full full->store No request Request Waste Pickup (EHS Department) full->request Yes end End: Waste Removed by EHS request->end

Caption: Logical workflow for the proper disposal of laboratory chemical waste.

References

Comprehensive Safety and Handling Guide for AS2553627 (ADH-503)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound identifier "AS2553627" is not standard. However, research suggests a high likelihood of it being associated with CAS Number 2055362-74-6 , also known as ADH-503 . This guide is based on the hazard information available for this specific chemical. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (ADH-503). The following procedural guidance is designed to ensure safe operational use and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available hazard information for ADH-503 (CAS 2055362-74-6), the compound is classified with the following hazards.[1] The required personal protective equipment is determined by these classifications.

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedExclamation Mark
H315Causes skin irritationExclamation Mark
H319Causes serious eye irritationExclamation Mark
H335May cause respiratory irritationExclamation Mark

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound (ADH-503).

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and during use. Change gloves frequently.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash-prone procedures.
Skin and Body A lab coat should be worn at all times. For procedures with a higher risk of exposure, consider a chemical-resistant apron or coveralls.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.

  • Safe Handling Practices: Avoid contact with skin and eyes. Avoid inhalation of dust or aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal Plan:

  • Waste Characterization: this compound (ADH-503) waste should be considered hazardous.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. Use a licensed chemical waste disposal company.

Experimental Protocols: Key Safety Checkpoints

While specific experimental protocols will vary, the following safety checkpoints are essential when working with this compound (ADH-503).

  • Risk Assessment: Before starting any new procedure, perform a risk assessment to identify potential hazards and determine the necessary safety precautions.

  • PPE Adherence: Ensure all personnel involved are wearing the appropriate PPE as outlined in the table above.

  • Spill Response: Be prepared for a spill. Have a spill kit readily available that is appropriate for a solid chemical. In case of a spill, evacuate the immediate area, prevent the spread of the dust, and follow your institution's spill cleanup protocol.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Visual Safety Guides

The following diagrams illustrate key safety workflows for handling this compound (ADH-503).

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: New Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check weigh Weigh Compound in Fume Hood ppe_check->weigh dissolve Dissolve/Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_disposal Dispose of Hazardous Waste decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe

Caption: Workflow for the safe handling of this compound (ADH-503).

PPE_Decision_Tree cluster_ppe Required Personal Protective Equipment cluster_additional_ppe Additional PPE for High-Risk Procedures start Handling this compound (ADH-503) gloves Chemical-Resistant Gloves start->gloves goggles Safety Goggles/Glasses start->goggles lab_coat Lab Coat start->lab_coat respirator NIOSH-Approved Respirator (if dust/aerosol is generated) start->respirator High-Risk Procedure? face_shield Face Shield (for splash hazards) start->face_shield High-Risk Procedure?

Caption: PPE selection guide for handling this compound (ADH-503).

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AS2553627
Reactant of Route 2
Reactant of Route 2
AS2553627

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.